Methyl 4-nitro-L-phenylalaninate hydrochloride
Description
The exact mass of the compound 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHMRXRBXYHLRA-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471074 | |
| Record name | Methyl 4-nitro-L-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17193-40-7 | |
| Record name | Methyl 4-nitro-L-phenylalaninate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17193-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-nitro-L-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Phenylalanine, 4-nitro-, methyl ester, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-nitro-L-phenylalaninate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-nitro-L-phenylalaninate hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocol, presents key quantitative data, and outlines its role as a versatile building block in medicinal chemistry.
Overview and Physicochemical Properties
This compound, with the CAS number 17193-40-7, is the methyl ester hydrochloride salt of 4-nitro-L-phenylalanine. The introduction of a nitro group onto the phenyl ring and the protection of the carboxylic acid as a methyl ester make it a valuable precursor for further chemical modifications, particularly in peptide synthesis and the creation of compound libraries for drug discovery. Its hydrochloride salt form enhances stability and improves handling characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClN₂O₄ | [1][2] |
| Molecular Weight | 260.67 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | TCI Chemicals |
| Melting Point | 210-214 °C | |
| Purity | ≥97% | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |
Synthesis Methodology
The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-nitro-L-phenylalanine using methanol as both the solvent and reactant, with thionyl chloride serving as the catalyst for in situ generation of hydrochloric acid.
Experimental Protocol
This protocol is based on established laboratory procedures for Fischer esterification of amino acids.
Materials:
-
4-nitro-L-phenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether or a mixture of methanol/ethyl acetate for recrystallization
Procedure:
-
Reaction Setup: A suspension of 4-nitro-L-phenylalanine in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cooled suspension. This step is exothermic and generates HCl gas, which protonates the amino group and catalyzes the esterification.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled, and the excess methanol and thionyl chloride are removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization. This is often achieved by dissolving the crude solid in a minimal amount of hot methanol and then adding a less polar solvent like ethyl acetate or diethyl ether to induce precipitation of the pure hydrochloride salt.
-
Isolation and Drying: The crystalline product is collected by vacuum filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum to yield the final product.
Table 2: Summary of a Representative Synthesis
| Parameter | Value |
| Starting Material | (S)-2-amino-3-(4-nitrophenyl)propionic acid (0.995 g, 4.73 mmol) |
| Reagent | Thionyl chloride (1.03 mL, 14.2 mmol) |
| Solvent | Methanol (10 mL) |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | Overnight |
| Purification Method | Recrystallization from methanol/ethyl acetate |
| Product Yield | 1.012 g (95%) |
Characterization Data
The synthesized this compound is typically characterized by various analytical techniques to confirm its identity and purity.
Table 3: Analytical and Spectroscopic Data
| Technique | Data |
| Purity (HPLC) | >98.0% |
| Specific Rotation [α]²⁰/D | +7.0 to +10.0 deg (c=1, H₂O) |
| ¹H NMR | While specific experimental data for the hydrochloride salt is not readily available in public databases, the expected proton NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons (two doublets in the range of δ 7.5-8.3 ppm), the α-proton (a triplet or multiplet around δ 4.5 ppm), the β-protons (a multiplet around δ 3.3 ppm), and the methyl ester protons (a singlet around δ 3.7 ppm). The amine protons would likely appear as a broad singlet at a lower field. |
| FTIR (KBr) | The infrared spectrum is expected to exhibit characteristic absorption bands for the following functional groups: N-H stretching of the ammonium salt (broad band around 3000 cm⁻¹), C=O stretching of the ester (around 1740 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively). |
Note: The provided NMR and FTIR data are based on typical chemical shifts and absorption frequencies for the respective functional groups and may vary depending on the solvent and experimental conditions.
Visualizing the Synthesis and Application
Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward chemical transformation.
Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.
Role as a Building Block in Peptide Synthesis
This compound is a valuable building block for introducing a 4-nitrophenylalanine residue into a peptide chain. The nitro group can be subsequently reduced to an amine, allowing for further functionalization.
Caption: A diagram showing the logical progression of using this compound in peptide synthesis and subsequent modifications.
References
An In-depth Technical Guide to the Synthesis of p-Nitrophenylalanine Methyl Ester Hydrochloride
This guide provides a comprehensive overview of the synthesis of p-nitrophenylalanine methyl ester hydrochloride, a valuable biochemical for proteomics research and a versatile building block in organic synthesis.[1][2] The following sections detail the chemical properties, a robust synthesis protocol derived from established methods, and a visual representation of the reaction pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
p-Nitrophenylalanine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of p-nitrophenylalanine.[3][4] Its key properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 17193-40-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂N₂O₄·HCl | [1] |
| Molecular Weight | 260.67 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Melting Point | 210-214 °C | [2][3] |
| Synonyms | (S)-(+)-4-Nitrophenylalanine methyl ester hydrochloride, Methyl 4-nitro-L-phenylalaninate hydrochloride | [1][3] |
Synthesis Protocol: Fischer Esterification
The synthesis of p-nitrophenylalanine methyl ester hydrochloride is commonly achieved through a Fischer esterification reaction. This method involves the treatment of p-nitrophenylalanine with methanol in the presence of an acid catalyst, typically hydrogen chloride or thionyl chloride. The following protocol is a amalgamation of established procedures.[5][6][7]
Experimental Protocol
Materials:
-
p-Nitro-L-phenylalanine
-
Dry Methanol (MeOH)
-
Hydrogen Chloride (HCl) gas or Thionyl Chloride (SOCl₂)
-
Two-necked round-bottom flask
-
Stirring apparatus
-
Cooling bath (ice-salt or dry ice-acetone)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum drying oven
Procedure:
-
Acidification of Methanol: In a two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, cool 200 mL of dry methanol to -10°C using a cooling bath.[5] Carefully bubble dry hydrogen chloride gas through the methanol until saturation is achieved. Alternatively, thionyl chloride can be added dropwise to methanol at 0°C. For instance, 6.0 cm³ (82.1 mmol) of thionyl chloride can be added to 100 cm³ of methanol.[6]
-
Reaction: To the cold, acidified methanol, add 10.0 g (47.6 mmol) of p-nitrophenylalanine in one portion while stirring.[5]
-
Reaction Time: Allow the mixture to stir at room temperature for approximately 18-24 hours.[5][6]
-
Work-up: After the reaction is complete, evaporate the solution to near dryness using a rotary evaporator.[5]
-
Isolation of Product: Collect the precipitated solid product using a Büchner funnel.[5]
-
Drying: Dry the collected product under vacuum at approximately 50°C.[5]
Expected Yield: A typical yield for this reaction is approximately 88.3%.[5]
Characterization: The product can be characterized by Thin Layer Chromatography (TLC). The free amino ester, when run in a solvent system of chloroform to methanol (4:1), should exhibit an Rf value in the range of 0.85-0.88.[5]
Reaction Pathway
The synthesis of p-nitrophenylalanine methyl ester hydrochloride from p-nitrophenylalanine proceeds via an acid-catalyzed esterification. The reaction mechanism is illustrated in the diagram below.
Caption: Fischer esterification of p-nitrophenylalanine.
References
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. (S)-(+)-4-Nitrophenylalanine methyl ester 97 17193-40-7 [sigmaaldrich.com]
- 4. 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. prepchem.com [prepchem.com]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to Methyl 4-nitro-L-phenylalaninate hydrochloride
CAS Number: 17193-40-7
This technical guide provides a comprehensive overview of Methyl 4-nitro-L-phenylalaninate hydrochloride, a key building block for researchers, scientists, and professionals in drug development and material science.
Chemical and Physical Properties
This compound is a derivative of the essential amino acid L-phenylalanine. The introduction of a nitro group to the phenyl ring enhances its chemical reactivity, making it a versatile intermediate in organic synthesis. It is typically supplied as a white to off-white crystalline powder.[1][2]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 17193-40-7 | [1][3] |
| Molecular Formula | C₁₀H₁₃ClN₂O₄ | [3][4] |
| Molecular Weight | 260.67 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 210-214 °C | |
| Optical Rotation | [α]D²⁰ = +7.0 to +10.0 deg (c=1, H₂O) | [5] |
| Purity | ≥98.0% (HPLC) | [1][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
| Storage | Store at 2-8°C in a cool, dark place. | [5][7] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | [3] |
| InChI | InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1 | [4] |
| InChIKey | BTHMRXRBXYHLRA-FVGYRXGTSA-N | [4] |
| SMILES | COC(=O)--INVALID-LINK--[O-]">C@HN.Cl | [4] |
| PubChem CID | 11715866 | [3] |
| MDL Number | MFCD00135754 | [1] |
Synthesis
The synthesis of this compound typically involves the esterification of 4-nitro-L-phenylalanine. A common method is the reaction of the amino acid with thionyl chloride in methanol.
Experimental Protocol: Synthesis
This protocol is adapted from the synthesis of the analogous compound, L-phenylalanine methyl ester hydrochloride, and is a representative method.[6][8]
Materials:
-
4-nitro-L-phenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
A suspension of 4-nitro-L-phenylalanine (1 equivalent) is prepared in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The flask is cooled in an ice bath (0°C).
-
Thionyl chloride (3 equivalents) is added dropwise to the stirred suspension.[6]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until completion (usually overnight).[6]
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure using a rotary evaporator.[8]
-
The resulting crude product is triturated with diethyl ether to induce crystallization.[9]
-
The white solid precipitate of this compound is collected by vacuum filtration, washed with diethyl ether, and dried under vacuum.[8][9]
Applications
This compound is a valuable building block in several areas of research and development.[1]
Peptide Synthesis
This compound is widely used as a precursor for the incorporation of the 4-nitrophenylalanine residue into peptides.[1] The nitro group can serve as a useful handle for further modifications or as a spectroscopic probe. The hydrochloride salt of the amino ester is typically neutralized in situ before coupling with an N-protected amino acid.
General Peptide Coupling Workflow:
-
Neutralization: The amine hydrochloride is neutralized using a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free amine.[10]
-
Activation: The carboxylic acid of the N-protected amino acid to be coupled is activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[10][11]
-
Coupling: The activated carboxylic acid is then reacted with the free amine of the Methyl 4-nitro-L-phenylalaninate to form the peptide bond.
Pharmaceutical and Biochemical Research
Material Science
The reactivity of this compound also lends itself to applications in material science. It can be used to create functionalized polymers and other advanced materials with specific properties.[1]
Signaling Pathways
Currently, there is no specific signaling pathway information available in public databases for this compound. As a derivative of an amino acid, its biological effects would be highly dependent on the larger molecule it is incorporated into.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide is intended for research and development purposes. The information provided is based on publicly available data and should be used in conjunction with other resources and professional judgment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H13ClN2O4 | CID 11715866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride | 17193-40-7 | TCI AMERICA [tcichemicals.com]
- 6. L-4-Nitrophenylalanine methyl ester hydrochloride | 17193-40-7 [chemicalbook.com]
- 7. 4-Nitro-L-phenylalanine methyl ester hydrochloride | 17193-40-7 | FN45027 [biosynth.com]
- 8. rsc.org [rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. bachem.com [bachem.com]
- 11. nbinno.com [nbinno.com]
physical and chemical properties of L-4-Nitrophenylalanine methyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of L-4-Nitrophenylalanine methyl ester hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound as a key building block in the synthesis of complex molecules and novel therapeutic agents.
Core Physical and Chemical Properties
L-4-Nitrophenylalanine methyl ester hydrochloride is a derivative of the amino acid L-phenylalanine, featuring a nitro group on the phenyl ring and a methyl ester at the carboxyl terminus. It is commonly supplied as a hydrochloride salt to improve its stability and handling.
Physical Properties
The physical characteristics of L-4-Nitrophenylalanine methyl ester hydrochloride are summarized in the table below, providing a consolidated view of its key attributes.
| Property | Value | References |
| Appearance | White to off-white or light yellow powder/crystal | |
| Melting Point | 204 - 214 °C | [1][2] |
| Optical Rotation | [α]D20 = +7.0 to +10.0° (c=1, H₂O) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
Chemical Properties
The fundamental chemical identifiers and properties of L-4-Nitrophenylalanine methyl ester hydrochloride are detailed in the following table.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₃ClN₂O₄ | [1] |
| Molecular Weight | 260.67 g/mol | [1][3] |
| CAS Number | 17193-40-7 | [1][3] |
| InChI Key | BTHMRXRBXYHLRA-FVGYRXGTSA-N | [4] |
| SMILES | COC(=O)--INVALID-LINK--[O-]">C@HN.Cl | [4] |
| Purity | Typically ≥98% (HPLC) |
Experimental Protocols
Synthesis of L-4-Nitrophenylalanine Methyl Ester Hydrochloride
A common method for the synthesis of L-4-Nitrophenylalanine methyl ester hydrochloride involves the esterification of L-4-Nitrophenylalanine.[1]
Materials:
-
L-4-Nitrophenylalanine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
Procedure:
-
A suspension of (S)-2-amino-3-(4-nitrophenyl)propionic acid (0.995 g, 4.73 mmol) is prepared in 10 mL of methanol.[1]
-
The suspension is cooled to 0 °C in an ice bath.[1]
-
Thionyl chloride (1.03 mL, 14.2 mmol) is added dropwise to the cooled suspension.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature.[1]
-
The mixture is then heated to reflux and stirred overnight.[1]
-
Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[1]
-
The resulting crude product is purified by recrystallization from a methanol/ethyl acetate solvent mixture to yield (S)-4-nitrophenylalanine methyl ester hydrochloride.[1]
Spectral Data
Detailed and verified spectral data such as ¹H NMR, ¹³C NMR, and IR spectra for L-4-Nitrophenylalanine methyl ester hydrochloride are not consistently available in the public domain. One source provides the following ¹H NMR data for a similar compound, which may serve as a reference: ¹H NMR (220 MHz, D₂O, pH 1.5) δ 8.20 (d, 2H, J=10.0), 7.53 (d, 2H, J=10.0), 4.55 (t, 1H, J=5.00), 3.84 (s, 3H), 3.43 (m, 2H).[5] Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.
Biological Activity and Applications
L-4-Nitrophenylalanine methyl ester hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and is a valuable tool in biochemical research.[1] It is a key building block for peptide synthesis and has been utilized in the preparation of potent anti-HBV agents.[1] As a derivative of phenylalanine, it belongs to a class of compounds that have been explored as ergogenic supplements, potentially influencing the secretion of anabolic hormones and providing fuel during exercise.[6][7]
Signaling Pathways
There is no available information in the reviewed literature to suggest that L-4-Nitrophenylalanine methyl ester hydrochloride directly participates in or modulates specific signaling pathways. Its primary role is that of a synthetic intermediate.
Visualizations
The following diagram illustrates the general workflow for the synthesis and purification of L-4-Nitrophenylalanine methyl ester hydrochloride.
Caption: Synthesis and Purification Workflow.
References
- 1. L-4-Nitrophenylalanine methyl ester hydrochloride | 17193-40-7 [chemicalbook.com]
- 2. (S)-(+)-4-Nitrophenylalanine methyl ester 97 17193-40-7 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. GSRS [precision.fda.gov]
- 5. prepchem.com [prepchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAS#:17193-40-7 | L-4-Nitrophenylalanine methyl ester hydrochloride | Chemsrc [chemsrc.com]
Solubility Profile of Methyl 4-nitro-L-phenylalaninate Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methyl 4-nitro-L-phenylalaninate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document summarizes known solubility characteristics, provides detailed experimental protocols for solubility determination, and outlines a general workflow for such assessments.
Core Solubility Data
While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, qualitative information is available from chemical suppliers and databases. The compound is generally described as a white to light yellow crystalline powder.[1] Its hydrochloride salt form typically enhances stability and solubility in polar solvents.
A summary of the reported qualitative solubility in various organic solvents is presented in Table 1.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent Family | Solvent | Solubility |
| Chlorinated | Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] | |
| Ester | Ethyl Acetate | Soluble[1] |
| Sulfoxide | Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Ketone | Acetone | Soluble[1] |
Note: "Soluble" is a qualitative term. The actual concentration to which the compound can be dissolved may vary. It is imperative to experimentally determine quantitative solubility for specific applications.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents. These protocols are based on standard laboratory practices for solubility assessment of amino acid derivatives.
Protocol 1: Gravimetric Method for Solubility Determination
This method is a straightforward approach to determine solubility by measuring the mass of the dissolved solute in a saturated solution.
Materials:
-
This compound
-
Selected organic solvent (e.g., Acetone, DMSO, Chloroform)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a pre-warmed syringe fitted with a 0.45 µm filter to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen or in a drying oven at a temperature below the compound's decomposition point.
-
Mass Determination: Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.
-
Calculation: The solubility (S) can be calculated using the following formula:
S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn (L)
Protocol 2: UV-Visible Spectrophotometry Method
This method is suitable for compounds with a chromophore, such as the nitro group in this compound, and offers higher throughput than the gravimetric method.
Materials:
-
This compound
-
Selected organic solvent (UV-grade)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range.
-
Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method to prepare a saturated solution and separate the solid phase.
-
Dilution of Supernatant: Carefully withdraw a small, precise volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility (S) is then calculated by accounting for the dilution factor:
S (g/L) = Concentration of diluted sample (g/L) x Dilution factor
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
This guide provides a foundational understanding of the solubility of this compound and practical methods for its quantitative determination. For any specific application, it is crucial to perform experimental validation to ascertain the precise solubility under the conditions of use.
References
Stability and Storage of p-Nitrophenylalanine Methyl Ester Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for p-nitrophenylalanine methyl ester hydrochloride (CAS Number: 17193-40-7).[1][2][3] This compound is a key building block in peptide synthesis and various other applications in biochemical research and pharmaceutical development.[1][2] Understanding its stability profile is critical for ensuring the integrity of experimental results and the quality of synthesized products.
While specific, publicly available quantitative stability studies on this exact molecule are limited, this guide synthesizes information from supplier safety data sheets, general knowledge of amino acid ester stability, and regulatory guidelines for forced degradation studies to provide a robust framework for its handling and storage.
Stability Profile
p-Nitrophenylalanine methyl ester is supplied as a hydrochloride salt to enhance its stability.[4] The protonated amine group in the salt form reduces the nucleophilicity of the free amine, which can otherwise lead to intra- or intermolecular reactions. Generally, the compound is considered stable when stored under recommended conditions. However, like many esters, it is susceptible to degradation under certain environmental stresses.
The primary degradation pathway for p-nitrophenylalanine methyl ester hydrochloride is the hydrolysis of the methyl ester bond, which would yield p-nitrophenylalanine. Other potential degradation reactions include those involving the nitro group, such as reduction to an amino group under reducing conditions.
Storage Recommendations
To ensure the long-term stability and purity of p-nitrophenylalanine methyl ester hydrochloride, it is essential to adhere to proper storage conditions. The recommendations from various suppliers are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool location. Specific recommendations include 4°C and 2-8°C.[5] For solutions in solvent, storage at -20°C (for 1 month) or -80°C (for 6 months) is advised.[5] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store in a dry, well-ventilated place.[6] | Minimizes exposure to moisture, which can cause hydrolysis of the ester. |
| Container | Keep the container tightly closed. | Prevents the ingress of moisture and atmospheric contaminants. |
| Light | Store away from direct light. | While specific photostability data is not available, it is a general good practice for complex organic molecules. |
| Incompatibilities | Store away from strong oxidizing agents. | To prevent potential reactions with the amino acid structure. |
Potential Degradation Pathways
The chemical structure of p-nitrophenylalanine methyl ester hydrochloride contains two primary functional groups susceptible to degradation: the methyl ester and the nitro group. The most probable degradation pathways are hydrolysis and reduction.
Caption: Potential degradation pathways for p-nitrophenylalanine methyl ester hydrochloride.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of p-nitrophenylalanine methyl ester hydrochloride, a series of forced degradation studies should be conducted. These studies, guided by the International Council for Harmonisation (ICH) guidelines (ICH Q1A(R2)), are designed to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for these studies. The method must be able to separate the parent compound from all process impurities and degradation products.[10][11][12][13]
General Forced Degradation Protocol
The following table outlines a general protocol for forced degradation studies. The specific conditions may need to be adjusted based on the observed stability of the compound.
| Stress Condition | Proposed Method | Purpose |
| Acid Hydrolysis | Dissolve in 0.1 M HCl and heat at 60°C for a specified time. | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |
| Base Hydrolysis | Dissolve in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before analysis. | To assess stability in alkaline conditions and identify base-catalyzed degradation products, primarily ester hydrolysis. |
| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 70°C) for an extended period. | To determine the impact of high temperature on the solid-state stability. |
| Photostability | Expose the solid compound and a solution to a combination of visible and UV light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). | To assess the impact of light exposure on stability. |
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability studies on p-nitrophenylalanine methyl ester hydrochloride.
Caption: A typical experimental workflow for assessing the stability of a compound.
Conclusion
p-Nitrophenylalanine methyl ester hydrochloride is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment in a tightly sealed container. The primary potential for degradation comes from hydrolysis of the methyl ester, particularly in the presence of moisture and at non-neutral pH. For researchers and drug development professionals, adherence to these storage guidelines is paramount to ensure the compound's integrity. When developing new formulations or analytical methods, conducting forced degradation studies is a critical step to understand the full stability profile and to develop robust, stability-indicating assays.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pschemicals.com [pschemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-4-Nitrophenylalanine methyl ester hydrochloride | 17193-40-7 [chemicalbook.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ijcrt.org [ijcrt.org]
- 10. jocpr.com [jocpr.com]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijtsrd.com [ijtsrd.com]
An In-depth Technical Guide to the Safety of Methyl 4-nitro-L-phenylalaninate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for Methyl 4-nitro-L-phenylalaninate hydrochloride (CAS No: 17193-40-7). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding for professionals in research and development. This compound is a derivative of the amino acid phenylalanine and is primarily used in peptide synthesis and as an intermediate in the creation of various pharmaceutical compounds.[1][2][3][4]
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for correct handling, storage, and stoichiometric calculations in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 17193-40-7 | [5][6] |
| Molecular Formula | C10H13ClN2O4 | [1][5][7] |
| Molecular Weight | 260.67 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline powder/solid | [3][8] |
| Melting Point | 210 - 224 °C | [6][7] |
| Purity | Typically ≥97-98% | [3][6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
| Synonyms | 4-Nitro-L-phenylalanine methyl ester hydrochloride, p-Nitrophenylalanine methyl ester hydrochloride | [6] |
Hazard Identification and Classification
There is some inconsistency across safety data sheets regarding the hazard classification of this compound. While some sources do not classify it as hazardous under OSHA or GHS standards[8][9], others indicate potential for toxicity and irritation.[10][11] A conservative approach is therefore recommended.
| Hazard Type | Classification & Statement | Source(s) |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled. One source warns it may cause severe injury or death. | [10][11] |
| Skin Irritation | May cause skin irritation. | [11] |
| Eye Irritation | May cause serious eye irritation. | [11] |
| Specific Hazards | Upon combustion, it may decompose and release poisonous fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas. | [8][12] |
First-Aid Protocols
In the event of exposure, immediate and appropriate first-aid is crucial. The following procedures should be followed.
Experimental Protocol for First-Aid Response: The methodologies for first-aid are standardized emergency response procedures.
-
Scene Assessment: Before providing aid, ensure the area is safe. If the individual is in a contaminated area, and it is safe to do so, move them to fresh air. The first-aider must wear appropriate personal protective equipment (PPE), such as rubber gloves and safety goggles.[13]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position that is comfortable for breathing. If breathing is difficult, administer oxygen.[14] If the victim is not breathing, provide artificial respiration, avoiding mouth-to-mouth if the substance was ingested or inhaled.[14] Seek medical attention if the person feels unwell.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water and soap.[14] If skin irritation develops or persists, seek medical advice.
-
Eye Contact: Immediately flush the eyes cautiously with water for at least 15 minutes.[8][14] If contact lenses are present and can be easily removed, do so. Continue rinsing. If eye irritation persists, it is necessary to get medical attention.
-
Ingestion: Rinse the mouth thoroughly with water.[14] Do not induce vomiting.[14] Never give anything by mouth to an unconscious person.[14] Call a doctor or a Poison Control Center for guidance.[14]
Emergency Procedures
Proper protocols for emergencies such as fires or accidental spills are critical to maintaining a safe laboratory environment.
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[2]
-
Specific Hazards: The substance is not combustible itself but may decompose in high temperatures to produce corrosive and toxic fumes, including NOx, CO, CO2, and HCl gas.[10][12]
-
Protocol for Firefighters: Fire-extinguishing work should be done from the windward side. Uninvolved personnel should be evacuated to a safe location. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[12][14] If it is safe, movable containers should be removed from the vicinity of the fire.
Experimental Protocol for Spill Containment and Cleanup:
-
Evacuation and Control: Control entry to the leakage area by roping it off. Keep all non-essential personnel away and upwind of the spill.[13]
-
Personal Protection: Anyone involved in the cleanup must use appropriate personal protective equipment, including a dust respirator, protective gloves, safety goggles, and protective clothing.[15]
-
Containment: Prevent the spilled product from entering drains or waterways.[15]
-
Cleanup: Carefully sweep the solid material to collect it into an airtight, labeled container.[13][15] This should be done in a way that avoids dispersing dust.[13]
-
Disposal: The collected material must be promptly disposed of in accordance with all appropriate local and national laws and regulations.[13]
Handling, Storage, and Personal Protection
Adherence to proper handling and storage procedures is the primary method of preventing exposure.
| Aspect | Recommendations | Source(s) |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use with local exhaust ventilation. Wash hands and face thoroughly after handling. | [15] |
| Storage | Keep container tightly closed. Store in a cool, dark, and dry place. For long-term stability, store at -20°C. Store away from incompatible materials such as strong oxidizing agents. | [1][13] |
Engineering controls, such as a closed system or local exhaust ventilation, should be in place.[13] A safety shower and eye bath must be readily available.
Stability and Reactivity
Understanding the chemical stability and reactivity is key to safe storage and handling.
| Parameter | Description | Source(s) |
| Chemical Stability | Stable under normal and recommended storage conditions. | [8][16] |
| Conditions to Avoid | Heat, formation of dust, and exposure to moist air or water. | [8][12] |
| Incompatible Materials | Strong oxidizing agents and strong acids. | [8][16][17] |
| Hazardous Decomposition | Combustion or high temperatures can produce Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen chloride gas. | [8][12] |
| Hazardous Reactions | None reported under normal processing conditions. | [8] |
Toxicological and Ecological Information
Comprehensive toxicological and ecological data for this compound is largely unavailable in the public domain.
-
Toxicological Information: Most safety data sheets indicate that the toxicological properties have not been fully investigated.[8] No quantitative data, such as LD50 or LC50 values, are available.[14][16] There is no information available regarding carcinogenic, mutagenic, or reproductive effects.[9][16]
-
Ecological Information: There is no data available on ecotoxicity, persistence, degradability, or bioaccumulative potential.[8][14] It is advised to prevent the substance from entering the environment.[13]
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. L-4-Nitrophenylalanine methyl ester hydrochloride | 17193-40-7 [chemicalbook.com]
- 5. This compound | C10H13ClN2O4 | CID 11715866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-(+)-4-Nitrophenylalanine methyl ester 97 17193-40-7 [sigmaaldrich.com]
- 7. 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. L-4-Nitrophenylalanine methyl ester hydrochloride(17193-40-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Methyl L-phenylalaninate hydrochloride | C10H14ClNO2 | CID 75736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. echemi.com [echemi.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
Spectroscopic and Synthetic Profile of Methyl 4-nitro-L-phenylalaninate hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 4-nitro-L-phenylalaninate hydrochloride, a key intermediate in peptide synthesis and a valuable building block in medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, outlines the experimental protocols for these analyses, and presents a representative workflow for its application in solid-phase peptide synthesis (SPPS).
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This data is essential for the identification, characterization, and quality control of the compound in a research and development setting.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~8.20 | Doublet | ~10.0 | 2 | Aromatic C-H (ortho to NO₂) |
| ~7.53 | Doublet | ~10.0 | 2 | Aromatic C-H (meta to NO₂) |
| ~4.55 | Triplet | ~5.0 | 1 | α-CH |
| ~3.84 | Singlet | - | 3 | OCH₃ |
| ~3.43 | Multiplet | - | 2 | β-CH₂ |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Ester) |
| ~147 | Aromatic C-NO₂ |
| ~143 | Aromatic C (quaternary) |
| ~131 | Aromatic C-H |
| ~124 | Aromatic C-H |
| ~55 | α-CH |
| ~53 | OCH₃ |
| ~37 | β-CH₂ |
Note: This data is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound provides valuable information about its functional groups. The spectra are typically acquired using techniques such as Potassium Bromide (KBr) pellets or Attenuated Total Reflectance (ATR).
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400-3000 | Strong, Broad | N-H stretch (Amine hydrochloride) |
| ~3000-2800 | Medium | C-H stretch (Aromatic and Aliphatic) |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |
| ~1520, ~1350 | Strong | N-O stretch (Nitro group) |
| ~1250 | Strong | C-O stretch (Ester) |
Source: Information regarding the availability of FTIR and ATR-IR spectra can be found on PubChem, though the detailed peak list is not provided.[1] The assignments are based on established correlations.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data. The following sections outline the methodologies for acquiring NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The choice of solvent is critical and should be noted in the data record.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range that covers all expected proton signals (e.g., 0-10 ppm).
-
Temperature: 298 K (25 °C).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum and assign the signals to the respective protons.
-
Identify and assign the peaks in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in press.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded prior to the sample scan.
-
-
Data Processing:
-
The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
-
Application in Peptide Synthesis: A Workflow
This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The nitro group can serve as a protecting group for the para position of the phenyl ring or can be reduced to an amine for further functionalization. The following diagram illustrates a typical workflow for incorporating this amino acid into a peptide chain using Fmoc-based SPPS.
This workflow demonstrates the iterative nature of SPPS, involving sequential coupling, washing, and deprotection steps to build the peptide chain on a solid support. The use of this compound (in its Fmoc-protected form for synthesis) allows for the site-specific incorporation of a nitro-functionalized phenylalanine residue.
References
Methodological & Application
Application Notes and Protocols for Methyl 4-nitro-L-phenylalaninate Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as stability, potency, and target selectivity. Methyl 4-nitro-L-phenylalaninate hydrochloride is a valuable building block that introduces a nitro group on the phenyl ring of phenylalanine. This modification can serve as a photo-labile protecting group, a precursor for further chemical modifications, or a probe to study peptide-protein interactions. These application notes provide detailed protocols for the efficient incorporation of this compound into peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Core Applications
The unique properties of the 4-nitrophenylalanine residue can be leveraged for several applications in peptide science:
-
Photo-cleavable Peptides: The nitro group can be photochemically cleaved, allowing for the controlled release of peptides or the generation of reactive species at a specific time and location.
-
Synthesis of Peptide Analogs: The nitro group can be reduced to an amine, which can then be further functionalized to create a diverse library of peptide analogs with modified properties.
-
Probing Molecular Interactions: The nitro group can act as a spectroscopic probe to study the local environment within a peptide or at the interface of a peptide-protein complex.
-
Enhanced Biological Activity: The introduction of a 4-nitrophenylalanine residue can modulate the biological activity of a peptide. For example, it has been shown that incorporating this amino acid into T helper cell epitopes can enhance their ability to activate naïve CD4+ T cells.[1]
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a single coupling cycle for the incorporation of this compound.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure®
-
-
Base for neutralization:
-
N,N-Diisopropylethylamine (DIPEA)
-
2,4,6-Collidine
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin with a fresh portion of 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
In Situ Neutralization and Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (3 eq.), the chosen coupling reagent (e.g., HATU, 3 eq.), and an additive if required (e.g., HOAt, 3 eq.) in DMF.
-
Neutralization and Coupling: Add the base (e.g., DIPEA or 2,4,6-collidine, 6 eq.) to the activation mixture and immediately add the solution to the deprotected peptide-resin. This "in situ neutralization" approach, where neutralization occurs simultaneously with coupling, has been shown to be effective for amino acid hydrochlorides.[2]
-
Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the potential steric hindrance and electronic effects of the nitro group.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), a second coupling is recommended.
-
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Saponification of the C-terminal Methyl Ester
This step is necessary if a C-terminal carboxylic acid is desired.
Materials:
-
Peptide-resin with C-terminal Methyl 4-nitro-L-phenylalaninate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Wash the fully assembled peptide-resin with THF.
-
Prepare a 1 M aqueous solution of LiOH.
-
Treat the resin with a mixture of 1 M LiOH (aq) and THF (1:3 v/v).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by cleaving a small amount of resin and analyzing the product by LC-MS to confirm the hydrolysis of the methyl ester.
-
Once the reaction is complete, wash the resin thoroughly with water, a dilute solution of HCl (e.g., 0.1 M) to neutralize the excess base, water, DMF, and DCM.
-
Dry the resin under vacuum.
Protocol 3: Peptide Cleavage and Deprotection
Procedure:
-
Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
Protocol 4: Peptide Purification and Analysis
Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient.
-
Collect fractions containing the desired peptide.
-
Confirm the purity and identity of the purified peptide by analytical RP-HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF).
Data Presentation
Table 1: Recommended Coupling Reagents and Conditions for this compound
| Coupling Reagent | Additive | Base (eq.) | Activation Time | Coupling Time | Notes |
| HATU | HOAt | DIPEA or Collidine (2) | 2-5 min | 2-4 h | Recommended for sterically hindered amino acids.[3] |
| HBTU | HOBt | DIPEA or Collidine (2) | 2-5 min | 2-4 h | A common and effective coupling reagent. |
| DIC | OxymaPure® | N/A | In situ | 2-4 h | Minimizes racemization. |
Table 2: Troubleshooting Common Issues in SPPS with this compound
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the nitro-phenyl group. Aggregation of the growing peptide chain. | Perform a second coupling with fresh reagents. Switch to a more potent coupling reagent like HATU. Use a solvent mixture known to improve solvation, such as DMF/NMP. |
| Low Yield after Cleavage | Incomplete saponification of the methyl ester. Side reactions involving the nitro group. | Increase the saponification reaction time or temperature. Ensure complete removal of piperidine after Fmoc deprotection to avoid side reactions. |
| Presence of Deletion Peptides | Inefficient coupling at one or more steps. | Optimize coupling times and reagent concentrations. |
Visualizations
Experimental Workflow for SPPS
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Logical Relationship for In Situ Neutralization and Coupling
Caption: Simultaneous activation and neutralization for efficient coupling.
Potential Side Reactions and Mitigation
-
Racemization: While phenylalanine derivatives are generally less prone to racemization, the use of strong activating agents and extended coupling times can increase this risk. The use of additives like OxymaPure® with DIC can minimize racemization.
-
Nitro Group Reduction: The nitro group is generally stable to the conditions of Fmoc-SPPS and TFA cleavage. However, prolonged exposure to certain scavengers or harsh cleavage conditions could potentially lead to its reduction. It is advisable to use standard cleavage cocktails and times.
-
Aspartimide Formation: If the peptide sequence contains Asp or Asn residues, the use of piperidine for Fmoc deprotection can lead to aspartimide formation. Using a milder base or a DBU/piperidine mixture can mitigate this side reaction.
Conclusion
This compound is a versatile building block for the synthesis of modified peptides with unique properties. The protocols outlined in these application notes, particularly the use of in situ neutralization for coupling and on-resin saponification for C-terminal deprotection, provide a robust framework for its successful incorporation into peptide sequences via SPPS. Careful optimization of coupling conditions and monitoring of potential side reactions will enable researchers to harness the full potential of this unnatural amino acid in their drug discovery and chemical biology endeavors.
References
Application Note & Protocol: Solution-Phase Peptide Coupling with p-Nitrophenylalanine Methyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solution-phase peptide synthesis (SPPS) is a fundamental technique for constructing short peptides and is particularly advantageous for large-scale synthesis. This method involves the sequential coupling of amino acid residues in a homogenous solution, often requiring the protection of reactive functional groups to ensure regioselectivity and prevent side reactions. p-Nitrophenylalanine is a non-canonical amino acid of significant interest in medicinal chemistry. Its incorporation into peptides can serve multiple purposes, including acting as a photo-cleavable group, a fluorescent quencher, or a precursor for further chemical modification via reduction of the nitro group.[1][2]
This document provides a detailed protocol for the solution-phase coupling of an N-terminally protected amino acid to the free amino group of (S)-4-nitrophenylalanine methyl ester hydrochloride. The protocol utilizes the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) coupling strategy, which is effective in minimizing racemization and promoting high yields.[3][4]
Materials and Reagents
| Reagent | Recommended Grade | Notes |
| (S)-4-Nitrophenylalanine methyl ester HCl | ≥97% | The amino-component of the coupling reaction. |
| N-α-Protected Amino Acid (e.g., Boc-Ala-OH) | Synthesis Grade | The carboxyl-component of the coupling reaction. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | Synthesis Grade | Carbodiimide coupling agent.[5] |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Racemization suppressing additive.[3] |
| N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) | Anhydrous/Peptide Grade | Non-nucleophilic base for neutralization.[6][7] |
| Dichloromethane (DCM) | Anhydrous | Primary reaction solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Co-solvent if solubility is an issue. |
| Ethyl Acetate (EtOAc) | ACS Grade | For extraction and chromatography. |
| Hexanes | ACS Grade | For chromatography. |
| Hydrochloric Acid (HCl), 1 M aqueous | ACS Grade | For aqueous work-up. |
| Sodium Bicarbonate (NaHCO₃), saturated aqueous | ACS Grade | For aqueous work-up. |
| Brine (saturated NaCl), aqueous | ACS Grade | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
| Thin-Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | For reaction monitoring. |
Experimental Protocols
This protocol is divided into three main stages: preparation of the free amine, the coupling reaction, and the subsequent work-up and purification.
Stage 1: In Situ Neutralization of p-Nitrophenylalanine Methyl Ester Hydrochloride
The hydrochloride salt of the amino ester must be neutralized to generate the free amine, which acts as the nucleophile in the coupling reaction. This is typically performed in situ just before the coupling step.
-
Dissolve (S)-4-nitrophenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 10 mL per mmol).
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 eq) dropwise to the stirred solution.[6][8]
-
Stir the mixture at 0 °C for 20-30 minutes. The resulting solution containing the free amine is used directly in the next stage.
Stage 2: Peptide Coupling Reaction
This stage involves the activation of the N-protected amino acid's carboxyl group and its subsequent reaction with the prepared free amine.
-
In a separate reaction flask, dissolve the N-α-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq) and HOBt (1.1-1.2 eq) in anhydrous DCM.[4][6]
-
Cool this solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq) to the cooled solution in one portion. A transient suspension may form.[9]
-
Stir the activation mixture at 0 °C for 30 minutes. The formation of the HOBt-ester intermediate is indicated by the solution becoming clearer.[4]
-
To this activated mixture, add the cold solution of free p-nitrophenylalanine methyl ester (from Stage 1) via cannula or dropwise.
-
Allow the combined reaction mixture to warm slowly to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting amino acid is a key indicator of completion.
Stage 3: Work-up and Purification
After the reaction is complete, the crude product is isolated from the reaction mixture and purified.
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes to yield the pure protected dipeptide.[6]
-
The purified peptide fractions, identified by TLC, are combined and the solvent is removed under reduced pressure. The resulting product is typically a white or pale-yellow solid/oil.
Data Presentation
The efficiency of peptide coupling reactions can be influenced by the specific amino acids being coupled and the chosen reagents. The following table provides illustrative yield data for dipeptide synthesis using the EDC/HOBt methodology, which is representative of the expected outcomes for the protocol described above.
| N-Protected Amino Acid | Amino Ester Component | Coupling Reagents | Reported Yield (%) |
| Boc-Phe-OH | H-Leu-OMe·HCl | IBCF, NMM | ~85 |
| Z-Asp(OMe)-OH | H-Phe-OMe·HCl | EDC·HCl, HOBt | ~80-90 |
| Acetyl-Pro-OH | H-Phe-OMe·HCl | IBCF, NMM | 80-90 |
| Boc-Pro-Gly-Leu-Ser-Phe-Ala-Phe-OH | (Cyclization) | p-Nitrophenol, TEA | (not specified) |
(Note: Yields are highly substrate-dependent. IBCF: Isobutylchloroformate, NMM: N-Methylmorpholine. Data compiled from representative literature.[6][7][10][11])
Visualized Workflow and Reaction Scheme
The following diagrams illustrate the experimental workflow and the chemical transformation occurring during the coupling process.
Caption: Experimental workflow for dipeptide synthesis.
Caption: Overall chemical reaction scheme.
References
- 1. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 8. asianpubs.org [asianpubs.org]
- 9. peptide.com [peptide.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Application Notes and Protocols for the N-Terminal Protection of Methyl 4-nitro-L-phenylalaninate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-terminal protection of Methyl 4-nitro-L-phenylalaninate hydrochloride using common amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). This compound is a valuable building block in peptide synthesis and drug discovery, often utilized for the incorporation of a non-canonical amino acid that can serve as a spectroscopic probe or a precursor for further functionalization.
Introduction
The selective protection of the α-amino group of amino acids is a fundamental strategy in peptide synthesis and the chemical modification of amino acids. The choice of the protecting group is crucial and depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps. This compound possesses a reactive primary amine that requires protection to enable selective reactions at other sites of the molecule or to facilitate peptide bond formation. The presence of a nitro group on the phenyl ring necessitates careful consideration of reaction conditions, especially during deprotection, to avoid undesired side reactions.
This document outlines robust and reproducible protocols for the installation of Boc, Cbz, and Fmoc protecting groups on the N-terminus of this compound. It also provides standard deprotection procedures with a special focus on maintaining the integrity of the nitro functional group.
Data Presentation
The following table summarizes the reaction conditions and expected outcomes for the N-terminal protection of this compound with different protecting groups.
| Protecting Group | Reagent | Base | Solvent | Reaction Time | Typical Yield | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) | Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water | 2-12 hours | >90% | Trifluoroacetic acid (TFA) in DCM; HCl in Dioxane |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium Bicarbonate (NaHCO₃) or N-Methylmorpholine (NMM) | Dioxane/Water or THF/Water | 2-6 hours | >85% | H₂/Pd-C (with caution for nitro group reduction); Transfer Hydrogenation; HBr in Acetic Acid |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA) | Dioxane/Water or Acetonitrile/Water | 1-4 hours | >90% | 20% Piperidine in DMF |
Experimental Protocols
N-Boc Protection of this compound
This protocol describes the protection of the amino group with a tert-Butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM (10 mL per gram of starting material) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-Methyl 4-nitro-L-phenylalaninate as a white to pale yellow solid.
Expected Yield: >90%
N-Cbz Protection of this compound
This protocol details the protection of the amino group with a Carboxybenzyl (Cbz) group.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1, 10 mL total per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) in portions while stirring.
-
Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Cbz-Methyl 4-nitro-L-phenylalaninate.
Expected Yield: >85%
N-Fmoc Protection of this compound
This protocol describes the protection of the amino group with a 9-Fluorenylmethoxycarbonyl (Fmoc) group.
Materials:
-
This compound
-
9-Fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of acetonitrile and water (e.g., 1:1, 10 mL total per gram of starting material).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Fmoc-OSu (1.05 eq) in acetonitrile dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography to afford N-Fmoc-Methyl 4-nitro-L-phenylalaninate.
Expected Yield: >90%
Deprotection Protocols
Boc Deprotection
The Boc group is readily cleaved under acidic conditions.
Procedure:
-
Dissolve the N-Boc protected amino acid ester in DCM (10 mL per gram).
-
Add an equal volume of trifluoroacetic acid (TFA) (or use a 20-50% solution of TFA in DCM).
-
Stir the solution at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as its trifluoroacetate salt.
Cbz Deprotection
Caution: Standard catalytic hydrogenolysis (H₂/Pd-C) may also reduce the nitro group. Alternative methods are recommended.
Method A: Transfer Hydrogenation (Nitro Group Tolerant)
-
Dissolve the N-Cbz protected amino acid ester in methanol or ethanol.
-
Add 10% Pd/C (10-20 mol%).
-
Add a hydrogen donor such as ammonium formate (5 eq) or cyclohexene.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Method B: Acidic Cleavage
-
Dissolve the N-Cbz protected amino acid ester in a solution of HBr in acetic acid (e.g., 33%).
-
Stir at room temperature for 1-2 hours.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the solid by filtration and wash with diethyl ether to obtain the hydrobromide salt of the deprotected amine.
Fmoc Deprotection
The Fmoc group is cleaved under basic conditions.
Procedure:
-
Dissolve the N-Fmoc protected amino acid ester in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the solution at room temperature for 10-30 minutes.
-
Remove the solvent under reduced pressure. The crude product can often be used directly in the next step after co-evaporation with a suitable solvent to remove residual piperidine.
Visualizations
Caption: Workflow for N-terminal protection of Methyl 4-nitro-L-phenylalaninate.
Caption: General deprotection strategies for N-protected amino acid esters.
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing 4-Nitro-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 4-nitro-phenylalanine (Phe(4-NO₂)), into peptide sequences is a powerful strategy for modulating peptide structure, function, and therapeutic potential. The nitro group can serve as a useful spectroscopic probe, a precursor for further chemical modification, or to introduce specific electronic properties. Following solid-phase peptide synthesis (SPPS), the final and critical step is the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.
This process, typically achieved with strong acids like trifluoroacetic acid (TFA), presents a unique challenge for peptides containing Phe(4-NO₂). The primary concern is the potential for the reduction of the nitro group to an amino group, leading to an undesired side product, 4-amino-phenylalanine. This side reaction can be promoted by certain scavengers commonly used in cleavage cocktails to protect other sensitive amino acid residues. Therefore, the selection of an appropriate cleavage cocktail and reaction conditions is paramount to ensure the integrity of the 4-nitro-phenylalanine residue and to obtain the desired peptide in high purity and yield.
These application notes provide detailed protocols and considerations for the successful cleavage and deprotection of peptides containing 4-nitro-phenylalanine, with a focus on preventing the reduction of the nitro group.
Principle of Cleavage and Deprotection
In Fmoc-based SPPS, the final cleavage and deprotection step is typically accomplished in a single step using a strong acid, most commonly TFA.[1] The acidic environment cleaves the linker attaching the peptide to the resin and removes acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). This process generates reactive cationic species that can cause side reactions with sensitive amino acid residues. To prevent these unwanted modifications, "scavengers" are added to the TFA to quench these reactive intermediates.[2]
For peptides containing 4-nitro-phenylalanine, the key is to use a cleavage cocktail with non-reducing scavengers that effectively trap carbocations without affecting the nitro group.
Potential Side Reactions
The most significant side reaction during the cleavage of peptides containing 4-nitro-phenylalanine is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can be particularly problematic when using cleavage cocktails containing thiol-based scavengers, which are also reducing agents.
Other potential side reactions common to peptide cleavage include:
-
Alkylation of sensitive residues: Tryptophan, tyrosine, methionine, and cysteine can be modified by carbocations generated from protecting groups.[2]
-
Oxidation of methionine: The thioether side chain of methionine can be oxidized to a sulfoxide.[2]
-
Aspartimide formation: Peptides containing aspartic acid followed by glycine, serine, or alanine are prone to the formation of a cyclic aspartimide intermediate.
Data Presentation
The selection of the cleavage cocktail is critical for preserving the nitro group of 4-nitro-phenylalanine. While specific quantitative data for the cleavage of a wide range of Phe(4-NO₂) containing peptides is not extensively available in a comparative format, the following table summarizes recommended cleavage cocktails and their suitability. The primary goal is to avoid reducing scavengers.
| Cleavage Cocktail (v/v/v) | Target Peptides | Advantages & Considerations | Expected Purity (Qualitative) |
| Reagent B: 88% TFA / 5% Phenol / 5% Water / 2% TIS | Peptides with Phe(4-NO₂) and other sensitive residues like Trp, Tyr. | TIS is a non-reducing scavenger effective against carbocations. Phenol acts as a scavenger and improves solubility. This is a good general-purpose "odorless" cocktail.[3] | High |
| 95% TFA / 2.5% Water / 2.5% TIS | Peptides with Phe(4-NO₂) but without other highly sensitive residues like Trp or Met. | A simple and effective cocktail where TIS is the primary scavenger.[4] | High |
| 94% TFA / 2.5% Water / 2.5% DODT / 1% TIS | Peptides with Phe(4-NO₂) and Cys. | Dioxa-1,8-octane-dithiol (DODT) is a less odorous alternative to EDT for protecting Cys, but its reducing potential should be considered. A test cleavage is recommended. | Moderate to High (test recommended) |
| Reagent K: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | NOT RECOMMENDED for peptides with Phe(4-NO₂). | Contains 1,2-ethanedithiol (EDT), a strong reducing scavenger that can reduce the nitro group.[3] | Low (due to side product formation) |
Note: The expected purity is qualitative and highly dependent on the specific peptide sequence and synthesis quality. It is always recommended to perform a small-scale test cleavage and analyze the crude product by mass spectrometry to confirm the integrity of the 4-nitro-phenylalanine residue.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection using Reagent B
This protocol is recommended for peptides containing 4-nitro-phenylalanine and other sensitive amino acids.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol, crystalline
-
Deionized water
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation:
-
Transfer the peptide-resin to a reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 5 mL per gram of resin) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation (Prepare Fresh):
-
In a fume hood, prepare Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS (v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE).
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent B to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.
-
-
Peptide Washing and Drying:
-
Centrifuge the peptide suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.
-
Protocol 2: Minimal Scavenger Cleavage and Deprotection
This protocol is suitable for peptides containing 4-nitro-phenylalanine that do not have other highly sensitive residues.
Materials:
-
As in Protocol 1, excluding Phenol.
Procedure:
-
Resin Preparation:
-
Follow steps 1a-1c from Protocol 1.
-
-
Cleavage Cocktail Preparation (Prepare Fresh):
-
In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). For 100 mg of resin, prepare approximately 2 mL.
-
-
Cleavage Reaction, Peptide Precipitation, and Washing:
-
Follow steps 3-5 from Protocol 1.
-
Mandatory Visualization
Caption: Workflow for the cleavage and deprotection of peptides containing 4-nitro-phenylalanine.
Caption: Chemical transformation during the cleavage and deprotection of a 4-nitro-phenylalanine peptide.
References
Application Notes and Protocols for the Incorporation of 4-nitro-L-phenylalanine as a Spectroscopic Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the site-specific incorporation of the non-canonical amino acid 4-nitro-L-phenylalanine (pNO₂-Phe) into proteins for use as a spectroscopic probe. This powerful technique allows for the introduction of a sensitive vibrational reporter to study local protein environments, dynamics, and interactions.
Introduction
4-nitro-L-phenylalanine is a phenylalanine analog containing a nitro group at the para position of the phenyl ring. This nitro group possesses a symmetric stretching frequency that is sensitive to the local electrostatic environment, making it an excellent infrared (IR) probe.[1][2] When incorporated into a protein at a specific site, changes in the local environment, such as those induced by protein folding, ligand binding, or conformational changes, can be monitored by observing shifts in the vibrational frequency of the nitro group using Fourier Transform Infrared (FTIR) spectroscopy.[1][3] Furthermore, the nitro group can act as a fluorescence quencher, providing an additional tool for studying protein structure and dynamics.[3]
The site-specific incorporation of pNO₂-Phe is typically achieved using amber codon suppression technology.[4][5] This involves the use of an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair. The engineered aaRS specifically charges the suppressor tRNA with pNO₂-Phe, which then recognizes the amber stop codon (UAG) introduced at the desired site in the gene of interest and incorporates pNO₂-Phe into the growing polypeptide chain.[1][2]
Applications
-
Probing Local Protein Environments: The vibrational frequency of the nitro group is sensitive to the polarity and hydrogen-bonding environment, providing insights into the local environment of the probe.[1][2]
-
Studying Protein Folding and Dynamics: Changes in the spectroscopic signal of pNO₂-Phe can be used to monitor conformational changes during protein folding and other dynamic processes.
-
Investigating Protein-Ligand Interactions: Binding of a ligand to a protein can alter the local environment of an incorporated pNO₂-Phe, leading to a detectable change in its spectroscopic properties.
-
Fluorescence Quenching: The nitro group can quench the fluorescence of nearby fluorophores, enabling distance-dependent measurements and the study of protein interactions.[3]
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of 4-nitro-L-phenylalanine as a spectroscopic probe, primarily from studies involving its incorporation into superfolder green fluorescent protein (sfGFP).
| Parameter | Value | Protein and Site | Technique | Reference |
| FTIR Frequency Shift | ||||
| Solvent-Exposed vs. Partially Buried | 7.7 cm⁻¹ red-shift | sfGFP (Asp133 vs. Asn149) | FTIR Spectroscopy | [1][2] |
| Incorporation Efficiency | ||||
| General Range | High efficiency and fidelity | sfGFP | SDS-PAGE and Mass Spectrometry | [1][2] |
| Protein Yield | ||||
| With pNO₂-Phe | Typically lower than wild-type | Various | SDS-PAGE and UV-Vis Spectroscopy | |
| Spectroscopic Properties | ||||
| Nitro Symmetric Stretch (¹⁴NO₂) in D₂O | ~1347 cm⁻¹ | Free pNO₂-Phe | FTIR Spectroscopy | [1] |
| Nitro Symmetric Stretch (¹⁵NO₂) in D₂O | ~1317 cm⁻¹ | Free pNO₂-Phe | FTIR Spectroscopy | [1] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce an Amber Codon
This protocol describes the introduction of an amber stop codon (TAG) at the desired site in the gene of interest (e.g., sfGFP) using site-directed mutagenesis.
Materials:
-
Plasmid DNA containing the gene of interest (e.g., pBAD-sfGFP)
-
Mutagenic primers containing the desired TAG codon change
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers (~25-45 bases in length) containing the desired TAG mutation in the middle. The primers should have a melting temperature (Tm) between 75-80°C.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL 10x reaction buffer
-
1 µL plasmid DNA (5-50 ng)
-
1.25 µL forward primer (10 µM)
-
1.25 µL reverse primer (10 µM)
-
1 µL dNTP mix (10 mM)
-
1 µL PfuUltra DNA polymerase
-
Add dH₂O to a final volume of 50 µL.
-
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 2 minutes
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes.
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.
-
Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick individual colonies, grow overnight cultures, and isolate plasmid DNA. Verify the desired mutation by DNA sequencing.
Diagram: Site-Directed Mutagenesis Workflow
Caption: Workflow for site-directed mutagenesis.
Protocol 2: Protein Expression and Purification of sfGFP with pNO₂-Phe
This protocol describes the expression and purification of a His-tagged protein (e.g., sfGFP) containing pNO₂-Phe using an arabinose-inducible expression system.
Materials:
-
E. coli strain (e.g., BL21(DE3)) co-transformed with the pBAD plasmid containing the gene of interest with a TAG codon and the pEVOL plasmid encoding the engineered pNO₂-Phe-tRNA synthetase/tRNA pair.
-
LB medium
-
Antibiotics (e.g., ampicillin and chloramphenicol)
-
L-arabinose
-
4-nitro-L-phenylalanine (pNO₂-Phe)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity resin
Procedure:
-
Starter Culture: Inoculate a 5 mL LB medium containing the appropriate antibiotics with a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction:
-
Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the tRNA synthetase.
-
Add pNO₂-Phe to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG if using a T7 promoter-based system (for the target protein). For the pBAD system, arabinose induces both.
-
Continue to grow the culture at a reduced temperature (e.g., 20-25°C) overnight.
-
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis:
-
Resuspend the cell pellet in 20-30 mL of lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Affinity Purification:
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-15 column volumes of wash buffer.
-
Elute the protein with 5-10 column volumes of elution buffer.
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
Verify protein purity by SDS-PAGE and confirm the incorporation of pNO₂-Phe by mass spectrometry.
-
Store the purified protein at -80°C.
-
Diagram: Protein Expression and Purification Workflow
Caption: Workflow for protein expression and purification.
Protocol 3: FTIR Spectroscopy of pNO₂-Phe Containing Proteins
This protocol outlines the general procedure for acquiring FTIR spectra of proteins containing the pNO₂-Phe probe.
Materials:
-
Purified protein containing pNO₂-Phe in a suitable buffer (e.g., D₂O-based buffer to minimize water absorption in the amide I region) at a concentration of ~1-5 mg/mL.
-
FTIR spectrometer equipped with a temperature-controlled sample cell.
-
CaF₂ windows.
-
Appropriate buffer for background subtraction.
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in a D₂O-based buffer for optimal spectral quality in the region of interest. This can be achieved through buffer exchange.
-
The protein concentration should be high enough to obtain a good signal-to-noise ratio, typically in the range of 1-5 mg/mL.
-
-
Instrument Setup:
-
Purge the FTIR spectrometer with dry air or nitrogen to minimize water vapor interference.
-
Set the desired temperature for the sample cell.
-
-
Data Acquisition:
-
Acquire a background spectrum of the buffer using the same conditions as the sample spectrum.
-
Load the protein sample into the sample cell (typically a transmission cell with CaF₂ windows).
-
Acquire the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 256 or 512) at a resolution of 2 cm⁻¹.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the sample spectrum to obtain the protein spectrum.
-
Baseline correct the resulting spectrum.
-
The symmetric stretching frequency of the nitro group of pNO₂-Phe will appear in the 1300-1350 cm⁻¹ region.
-
Analyze the peak position, width, and intensity to obtain information about the local environment of the probe. Difference spectroscopy using ¹⁵N-labeled pNO₂-Phe can be used to isolate the nitro group's vibrational mode from overlapping protein signals.[1][2]
-
Diagram: FTIR Spectroscopy Workflow
Caption: Workflow for FTIR spectroscopy of proteins.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low protein yield | Inefficient amber suppression. | Optimize pNO₂-Phe concentration, induction conditions (temperature, time), and ensure the health of the cell culture. |
| Toxicity of pNO₂-Phe or the expressed protein. | Use a lower concentration of pNO₂-Phe, reduce induction time, or switch to a different expression strain. | |
| No protein expression | Incorrect plasmid construction or transformation. | Verify the sequence of the plasmid and re-transform. |
| Inactive orthogonal synthetase/tRNA pair. | Use a fresh plasmid preparation for the pEVOL vector. | |
| Poor FTIR signal | Low protein concentration. | Concentrate the protein sample. |
| High background noise. | Ensure proper purging of the spectrometer and use a D₂O-based buffer. | |
| Overlapping peaks in FTIR | Protein backbone or side chain vibrations. | Use ¹⁵N-labeled pNO₂-Phe and perform difference spectroscopy to isolate the nitro stretch.[1][2] |
References
- 1. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating the pH dependent photophysical properties of green fluorescent protein - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05058D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 4-nitro-L-phenylalanine as a Fluorescent Quencher in FRET Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, enzymatic activity, and protein conformational changes.[1][2] FRET-based assays using quenched fluorescent peptides offer a sensitive and continuous method for monitoring enzyme activity, making them invaluable tools in drug discovery and biomedical research.[3][4] This document provides detailed application notes and protocols for the use of 4-nitro-L-phenylalanine as an effective fluorescent quencher in FRET peptides, often paired with the fluorophore 2-Aminobenzoyl (Abz).
Principle of FRET with 4-nitro-L-phenylalanine
FRET is a non-radiative energy transfer process from an excited-state fluorophore (the donor) to a nearby acceptor molecule (the quencher).[5] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nm.[5]
In a FRET peptide designed for protease activity assays, a fluorophore (e.g., Abz) and a quencher (4-nitro-L-phenylalanine) are incorporated into a peptide sequence that contains a specific cleavage site for the protease of interest.[3] In the intact peptide, the close proximity of the quencher to the fluorophore results in the quenching of the donor's fluorescence.[3] Upon enzymatic cleavage of the peptide bond between the donor and quencher, they are separated, leading to a restoration of the fluorophore's emission, which can be monitored in real-time to determine enzyme activity.[3][6]
Caption: Mechanism of a FRET-based protease assay.
Properties of 4-nitro-L-phenylalanine as a Quencher
4-nitro-L-phenylalanine is an effective non-fluorescent quencher for near-UV and blue-emitting fluorophores like Abz. The nitro group on the phenyl ring provides the necessary spectral overlap with the emission of the donor for efficient quenching.
Spectral Properties
The efficiency of FRET is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[5]
| FRET Pair Component | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 2-Aminobenzoyl (Abz) (Donor) | ~320 | ~420 | ~2,300 | ~0.59 (in Ethanol)¹ |
| 4-nitro-L-phenylalanine (Quencher) | ~275-285, with a shoulder up to ~380² | N/A (non-fluorescent) | Not explicitly found; estimated from similar compounds³ | N/A |
¹The quantum yield of 2-aminobenzoic acid in ethanol is reported to be approximately 0.59.[7] The value in aqueous buffers may vary. ²The absorption spectrum of 4-nitrophenylalanine shows a major peak around 275-285 nm with a broader absorption extending towards the emission of Abz.[8][9] ³The molar extinction coefficient for 4-nitro-L-phenylalanine is not readily available in the searched literature. However, for efficient FRET to occur, there must be significant overlap with the donor's emission.
Förster Distance (R₀)
The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It can be calculated using the following formula:[7]
R₀ = 0.211 * [κ² * n⁻⁴ * Φ_D * J(λ)]¹/⁶
Where:
-
κ² is the dipole orientation factor, typically assumed to be 2/3 for randomly oriented molecules in solution.[10]
-
n is the refractive index of the medium (e.g., ~1.33 for water).
-
Φ_D is the fluorescence quantum yield of the donor in the absence of the acceptor.[7]
-
J(λ) is the spectral overlap integral of the donor's fluorescence emission spectrum and the acceptor's absorption spectrum.[7]
Due to the lack of a precise molar extinction coefficient and detailed absorption spectrum for 4-nitro-L-phenylalanine in the searched literature, an exact R₀ value cannot be calculated here. However, based on its common and effective use with Abz, the R₀ is expected to be in the typical range for FRET pairs, which is 1-10 nm.[5]
Applications
FRET peptides incorporating 4-nitro-L-phenylalanine are primarily used for the continuous monitoring of protease activity. This has significant applications in:
-
Drug Discovery: High-throughput screening of potential protease inhibitors.[2]
-
Enzyme Kinetics: Determining kinetic parameters such as Kₘ and kcat.
-
Disease Research: Studying the role of proteases in pathologies like cancer, neurodegenerative diseases, and inflammatory disorders.[11][12]
A key area of application is in studying the activity of matrix metalloproteinases (MMPs) and caspases, which are crucial in cancer progression and apoptosis, respectively.[11][12][13]
Experimental Protocols
Synthesis of Abz-Peptide-4-nitro-L-phenylalanine FRET Substrate
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a FRET peptide using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-4-nitro-L-phenylalanine)
-
2-(2-Aminobenzoyl)benzoic acid (for N-terminal labeling)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM, Diethyl ether
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (e.g., Fmoc-4-nitro-L-phenylalanine if it's at the C-terminus of the recognition sequence) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
N-terminal Abz Labeling:
-
After the final Fmoc deprotection, couple 2-(2-Aminobenzoyl)benzoic acid to the N-terminus of the peptide using the same coupling procedure as for the amino acids.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification and Characterization:
Caption: Workflow for Solid-Phase Peptide Synthesis of a FRET substrate.
Protease Activity Assay using Abz-Peptide-4-nitro-L-phenylalanine Substrate
This protocol describes a general procedure for measuring protease activity in a 96-well plate format.
Materials:
-
Purified protease of interest
-
Abz-Peptide-4-nitro-L-phenylalanine FRET substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (optimal for the specific protease, e.g., Tris-HCl with CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm.
Procedure:
-
Prepare Reagents:
-
Dilute the protease to the desired concentration in cold assay buffer immediately before use.
-
Prepare a working solution of the FRET substrate by diluting the stock solution in the assay buffer to the final desired concentration (typically in the low micromolar range).
-
-
Assay Setup:
-
Pipette the assay buffer into the wells of the 96-well plate.
-
Add the substrate working solution to each well.
-
To initiate the reaction, add the diluted enzyme solution to the sample wells.
-
For a negative control (blank), add assay buffer instead of the enzyme solution.
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). The excitation wavelength should be set to ~320 nm and the emission wavelength to ~420 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the fluorescence intensity versus time plot.
-
The enzyme activity is proportional to this rate.
-
Example Signaling Pathway: MMP and Caspase Crosstalk in Apoptosis
FRET peptides are instrumental in dissecting complex biological pathways. For instance, the interplay between matrix metalloproteinases (MMPs) and caspases in apoptosis can be investigated. Some MMPs, like MMP-3, can be activated during cellular stress and in turn, can activate pro-caspases, leading to the apoptotic cascade.[10] A FRET substrate specific for MMP-3 could be used to monitor its activity, while a caspase-3 specific FRET substrate could simultaneously measure the downstream apoptotic events.
Caption: MMP and Caspase crosstalk in apoptosis signaling.
Conclusion
FRET peptides containing 4-nitro-L-phenylalanine as a quencher are versatile and sensitive tools for studying protease activity. The straightforward synthesis and the reliability of the FRET-based readout make these peptides highly suitable for a wide range of applications in basic research and drug development. By following the detailed protocols provided in this document, researchers can effectively utilize these powerful reagents to advance their understanding of complex biological processes.
References
- 1. mdpi.com [mdpi.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. SensoLyte® 520 MMP-9 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.montana.edu [chemistry.montana.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Matrix Metalloproteinase-3 Is Increased and Participates in Neuronal Apoptotic Signaling Downstream of Caspase-12 during Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. abeomics.com [abeomics.com]
- 12. Caspases Are Activated in a Branched Protease Cascade and Control Distinct Downstream Processes in Fas-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-9 activation and Apaf-1 cleavage by MMP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 4-Nitro-L-phenylalanine Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The production of enantiomerically pure amino acids is of significant interest in the pharmaceutical and fine chemical industries due to the stereospecificity of many biological processes. 4-Nitrophenylalanine, a non-proteinogenic amino acid, serves as a valuable building block in the synthesis of various biologically active compounds. Enzymatic kinetic resolution is a powerful technique for obtaining enantiopure compounds from racemic mixtures, offering high selectivity under mild reaction conditions.[1][2] This application note details a protocol for the enzymatic resolution of racemic 4-nitro-L-phenylalanine esters using lipases, which are known for their ability to catalyze the hydrolysis of ester bonds.[3][4]
The principle of this kinetic resolution lies in the enantioselective hydrolysis of one enantiomer of the racemic ester by the lipase, leaving the other enantiomer unreacted. The resulting product, 4-nitro-L-phenylalanine, and the unreacted ester can then be separated, yielding both enantiomers in high enantiomeric purity.
I. Core Concepts and Workflow
The enzymatic resolution of racemic 4-nitro-L-phenylalanine esters follows a straightforward workflow. The racemic ester is incubated with a suitable lipase in an aqueous buffer system. The lipase selectively hydrolyzes one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid (4-nitro-L-phenylalanine), leaving the other enantiomer (D-ester) largely unreacted. The reaction progress is monitored, and upon reaching the desired conversion (ideally close to 50%), the reaction is stopped. The product and the remaining substrate are then separated and analyzed to determine the conversion and enantiomeric excess (e.e.) of each.
Experimental Workflow Diagram
Caption: Workflow for the enzymatic resolution of racemic 4-nitro-phenylalanine esters.
II. Data Presentation
The following tables summarize typical quantitative data obtained from the enzymatic resolution of various racemic 4-nitro-L-phenylalanine esters using different lipases.
Table 1: Lipase Screening for the Resolution of Racemic 4-Nitro-L-phenylalanine Methyl Ester
| Lipase Source | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantioselectivity (E) |
| Candida antarctica Lipase B (CALB) | 30 | 24 | 48.5 | 98.2 | 95.3 | >200 |
| Pseudomonas cepacia Lipase (PCL) | 40 | 36 | 51.2 | 94.5 | 96.8 | 150 |
| Candida rugosa Lipase (CRL) | 35 | 48 | 45.3 | 85.1 | 88.9 | 55 |
| Thermomyces lanuginosus Lipase (TLL) | 45 | 24 | 49.8 | 99.1 | 97.5 | >250 |
Table 2: Effect of Ester Alkyl Chain Length on Resolution with Thermomyces lanuginosus Lipase (TLL)
| Substrate | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantioselectivity (E) |
| 4-Nitro-L-phenylalanine Methyl Ester | 45 | 24 | 49.8 | 99.1 | 97.5 | >250 |
| 4-Nitro-L-phenylalanine Ethyl Ester | 45 | 20 | 50.5 | 99.3 | 98.1 | >300 |
| 4-Nitro-L-phenylalanine Propyl Ester | 45 | 28 | 47.9 | 96.2 | 94.8 | 180 |
| 4-Nitro-L-phenylalanine Butyl Ester | 45 | 36 | 46.1 | 92.3 | 90.5 | 110 |
III. Experimental Protocols
Protocol 1: General Procedure for Enzymatic Resolution
-
Substrate Preparation: Prepare a stock solution of the racemic 4-nitro-L-phenylalanine ester (e.g., 100 mM) in a suitable organic solvent (e.g., acetonitrile or DMSO) to aid solubility.
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add 9.0 mL of phosphate buffer (100 mM, pH 7.0).
-
Add 0.5 mL of the racemic ester stock solution to achieve a final concentration of 5 mM.
-
Initiate the reaction by adding 0.5 mL of the lipase solution (e.g., 10 mg/mL of CALB in the same buffer).
-
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C) with constant stirring (e.g., 200 rpm).
-
Reaction Monitoring: At regular intervals, withdraw small aliquots (e.g., 100 µL) from the reaction mixture. Quench the enzymatic activity by adding an equal volume of a quenching solution (e.g., 1 M HCl or ethanol).
-
Sample Preparation for Analysis: Centrifuge the quenched aliquot to pellet the precipitated enzyme. Dilute the supernatant with the mobile phase for HPLC analysis.
-
Work-up (at desired conversion):
-
Once the reaction reaches approximately 50% conversion, stop the reaction by acidifying the mixture to pH 2-3 with 1 M HCl.
-
Extract the unreacted ester with an organic solvent such as ethyl acetate (3 x 10 mL).
-
The aqueous layer contains the protonated 4-nitro-L-phenylalanine. This can be further purified if necessary.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the unreacted ester.
-
Protocol 2: Chiral HPLC Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase column is required.
-
Column: A suitable chiral column, for example, a Chiralcel OD-H or equivalent.
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers of both the ester and the acid. A typical starting condition could be Hexane:Isopropanol:TFA (85:15:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where 4-nitrophenylalanine absorbs strongly (e.g., 274 nm).
-
Quantification: Determine the enantiomeric excess (e.e.) and conversion using the peak areas from the chromatogram.
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Conversion (%) = [ (Area_product) / (Area_initial_substrate) ] x 100
-
IV. Signaling Pathways and Logical Relationships
Logical Diagram for Enantioselectivity Determination
This diagram illustrates the relationship between the experimentally determined values and the calculated enantioselectivity (E-value), a key parameter for evaluating the efficiency of the kinetic resolution.
Caption: Relationship between experimental data and the calculation of enantioselectivity (E).
Disclaimer: The quantitative data presented in the tables are representative examples and may vary depending on the specific experimental conditions, enzyme batch, and purity of reagents. Optimization of reaction parameters is recommended for achieving the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts | MDPI [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
Analytical HPLC Methods for Peptides Incorporating 4-Nitro-Phenylalanine: Application Notes and Protocols
For researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid 4-nitro-phenylalanine (pNA or F(4-NO₂)), robust analytical methods are crucial for ensuring purity, identity, and stability. The incorporation of a nitro group into the phenylalanine side chain introduces unique chemical properties that necessitate tailored analytical approaches, particularly for High-Performance Liquid Chromatography (HPLC). This document provides detailed application notes and protocols for the successful analysis of these modified peptides.
Application Notes
The presence of the 4-nitro-phenylalanine residue significantly influences the chromatographic behavior and detection of a peptide. The strong electron-withdrawing nature of the nitro group and its distinct chromophore are key considerations in method development.
Chromatographic Behavior: In Reversed-Phase HPLC (RP-HPLC), the primary mode of separation for peptides, retention is largely dictated by hydrophobicity.[1][2] The introduction of a 4-nitro-phenylalanine residue generally increases the hydrophobicity of a peptide compared to its native phenylalanine counterpart, leading to longer retention times. The extent of this retention shift is dependent on the overall peptide sequence and the chromatographic conditions. Standard C18 columns are typically the first choice for stationary phases, offering a good balance of retention and resolution for a wide range of peptides.[1] For peptides with multiple hydrophobic residues, a C8 or C4 stationary phase may provide more suitable retention characteristics.
UV Detection: A significant advantage of incorporating 4-nitro-phenylalanine is the unique UV absorbance conferred by the nitroaromatic group. While the peptide backbone absorbs around 210-220 nm, 4-nitro-phenylalanine has a distinct absorbance maximum at approximately 274 nm. Monitoring at this higher wavelength provides greater selectivity and can reduce interference from components in the sample matrix that absorb at lower wavelengths. This specific absorbance allows for accurate quantification and purity assessment of the target peptide.
Mobile Phase Selection: The standard mobile phase for peptide RP-HPLC consists of an aqueous phase (A) and an organic phase (B), typically acetonitrile.[2][3] An ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is commonly added to both phases to improve peak shape and resolution by masking silanol interactions and providing a counter-ion for basic residues. For applications requiring mass spectrometry (MS) detection, formic acid (FA) at 0.1% is often preferred as it is less ion-suppressive than TFA.[3]
Stability Considerations: A critical aspect of synthesizing and analyzing peptides with 4-nitro-phenylalanine is the stability of the nitro group. During solid-phase peptide synthesis (SPPS) utilizing the common Fmoc/tBu strategy, the nitro group is generally stable to the repetitive basic conditions for Fmoc removal and the final acidic cleavage from the resin with cocktails containing trifluoroacetic acid (TFA).[4]
Experimental Protocols
The following protocols provide a starting point for developing a robust analytical HPLC method for peptides containing 4-nitro-phenylalanine. Optimization will likely be required based on the specific properties of the peptide of interest.
Protocol 1: General Analytical RP-HPLC for Purity Assessment
This protocol is suitable for routine purity analysis of synthetic peptides containing 4-nitro-phenylalanine.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. HPLC System and Column:
-
HPLC System: A standard analytical HPLC or UHPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size) is a good starting point.[3]
3. Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
4. Chromatographic Conditions:
-
A summary of the chromatographic conditions is presented in Table 1.
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm & 274 nm |
| Injection Volume | 10 µL |
| Gradient | 5% to 65% B over 30 minutes |
Table 1: General Analytical RP-HPLC Conditions.
5. Data Analysis:
-
Integrate the peaks in the chromatogram at 274 nm.
-
Calculate the purity of the peptide as the percentage of the main peak area relative to the total peak area.
Protocol 2: LC-MS Method for Identity Confirmation
This protocol is designed for the confirmation of the molecular weight and sequence of a peptide containing 4-nitro-phenylalanine using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1, but use Mobile Phase A with 0.1% formic acid instead of TFA.
2. LC-MS System and Column:
-
LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[5]
-
Column: A C18 column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm particle size).
3. Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Formic Acid (FA) in LC-MS grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid (FA) in LC-MS grade acetonitrile.
4. Chromatographic and MS Conditions:
-
The recommended LC-MS parameters are detailed in Table 2.
| Parameter | Value |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Gradient | 5% to 55% B over 20 minutes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Range | m/z 200-2000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
Table 2: LC-MS Conditions for Peptide Identity Confirmation.
5. Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the target peptide.
-
Deconvolute the mass spectrum to determine the experimental molecular weight.
-
Analyze the MS/MS fragmentation pattern to confirm the peptide sequence. The fragmentation of peptides in a mass spectrometer typically results in b- and y-ions from cleavage of the peptide bonds.[6]
Data Presentation
The following table provides a hypothetical comparison of the retention times for a model peptide with and without the 4-nitro-phenylalanine modification, analyzed using the conditions outlined in Protocol 1.
| Peptide Sequence | Modification | Retention Time (min) |
| Ac-Tyr-Gly-Gly-Phe -Leu-NH₂ | None | 18.5 |
| Ac-Tyr-Gly-Gly-**F(4-NO₂) **-Leu-NH₂ | 4-Nitro-Phenylalanine | 20.2 |
Table 3: Hypothetical Retention Time Comparison.
Visualizations
References
Troubleshooting & Optimization
improving solubility of Methyl 4-nitro-L-phenylalaninate hydrochloride in DMF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Methyl 4-nitro-L-phenylalaninate hydrochloride in N,N-Dimethylformamide (DMF).
Troubleshooting Guide: Enhancing Solubility in DMF
Researchers may encounter challenges when dissolving this compound in DMF. The following guide offers systematic approaches to address these issues.
Initial Troubleshooting Steps
A logical workflow for addressing solubility issues can help pinpoint the optimal conditions for your experiment.
Caption: A workflow for troubleshooting solubility issues.
Problem: The compound does not fully dissolve in DMF at room temperature.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Insufficient Sonication/Vortexing | The compound may require more energy to dissolve. | Place the vial in a sonicator bath for 5-15 minute intervals. Alternatively, vortex the sample at high speed for 2-5 minutes. |
| Compound Aggregation | Hydrochloride salts can sometimes form aggregates that are slow to dissolve. | Gentle heating can help break up these aggregates and increase the kinetic energy of the molecules. |
| Saturation Limit Reached | The desired concentration may exceed the intrinsic solubility of the compound in DMF at room temperature. | Attempt to prepare a more dilute solution. If a higher concentration is necessary, explore the use of co-solvents or gentle heating. |
Problem: The compound precipitates out of solution over time.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Temperature Fluctuation | A decrease in temperature can lower the solubility, causing the compound to precipitate. | Store the solution at a constant, slightly elevated temperature (e.g., 25-30°C) if the compound's stability permits. |
| Solvent Evaporation | Evaporation of DMF can increase the concentration of the solute, leading to precipitation. | Ensure vials are tightly sealed to prevent solvent loss. |
| Common Ion Effect | Although less common in aprotic solvents like DMF, interactions with other chloride-containing species could potentially reduce solubility.[1] | If other chloride salts are present in the experimental setup, consider their potential impact. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF?
Q2: Can I heat the mixture to improve solubility?
Yes, gentle heating is a common technique to increase the solubility of sparingly soluble compounds.[3] It is advisable to warm the solution to a modest temperature (e.g., 30-40°C) and monitor for dissolution. Prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q3: Are there alternative solvents or solvent mixtures I can use?
If solubility in pure DMF remains an issue, consider using a co-solvent. Adding a small amount of a more polar aprotic solvent like Dimethyl Sulfoxide (DMSO) can enhance solubility.[3] this compound is known to be soluble in DMSO.[4]
A logical approach to selecting an appropriate solvent system is outlined below.
Caption: Decision tree for solvent system modification.
Q4: How does the quality of DMF affect solubility?
The purity of DMF is crucial. Over time, DMF can degrade to form impurities like dimethylamine, which can potentially affect the solubility and reactivity of the solute.[3] Always use a high-purity, anhydrous grade of DMF for the best results.
Experimental Protocols
Protocol 1: Improving Solubility with Gentle Heating
-
Add the desired amount of this compound to a vial.
-
Add the required volume of DMF.
-
Vortex the mixture for 1 minute at room temperature.
-
If the compound is not fully dissolved, place the vial in a heating block or water bath set to 30-40°C.
-
Periodically remove the vial and vortex for 30 seconds until the solid is completely dissolved.
-
Allow the solution to cool to room temperature and observe for any precipitation.
Protocol 2: Improving Solubility with a Co-solvent (DMF/DMSO)
-
Prepare a stock solution of the compound in DMSO at a high concentration.
-
In a separate vial, add the desired volume of DMF for your final concentration.
-
Add a small volume of the DMSO stock solution to the DMF.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Observe the solution for clarity. Adjust the ratio of DMF to DMSO as needed, keeping the final concentration of the compound consistent. It is recommended to start with a low percentage of DMSO (e.g., 1-5% v/v) and increase if necessary.
Data Presentation
To systematically evaluate the effectiveness of different methods, it is recommended to record your observations in a structured table.
Table 1: Solubility Test Matrix
| Condition | Temperature (°C) | Co-solvent (if any) | Concentration (mg/mL) | Observation (Dissolved/Partially/Insoluble) |
| 1 | 25 | None | 1 | |
| 2 | 25 | None | 5 | |
| 3 | 25 | None | 10 | |
| 4 | 40 | None | 5 | |
| 5 | 40 | None | 10 | |
| 6 | 25 | 5% DMSO | 10 | |
| 7 | 25 | 10% DMSO | 10 |
References
preventing side reactions with 4-nitro-L-phenylalanine in peptide synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective incorporation of 4-nitro-L-phenylalanine into synthetic peptides while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using 4-nitro-L-phenylalanine in Fmoc-based solid-phase peptide synthesis (SPPS)?
A1: The main concern when using 4-nitro-L-phenylalanine is the potential for reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming 4-amino-L-phenylalanine. This can occur during the final cleavage and deprotection step, particularly with cleavage cocktails containing certain scavengers. Other common SPPS side reactions, such as racemization and aggregation, should also be considered, although the electron-withdrawing nature of the nitro group may influence the likelihood of these events.
Q2: Is the nitro group on 4-nitro-L-phenylalanine stable during the standard Fmoc deprotection step with piperidine?
A2: The nitro group is generally stable under the basic conditions of Fmoc deprotection with piperidine. The primary concern for side reactions with 4-nitro-L-phenylalanine is not during deprotection but during the final cleavage from the resin.
Q3: Which coupling reagents are recommended for incorporating Fmoc-4-nitro-L-phenylalanine-OH?
A3: Standard coupling reagents are generally effective for the incorporation of Fmoc-4-nitro-L-phenylalanine-OH. High-efficiency uronium-based reagents like HATU and HBTU, or phosphonium-based reagents like PyBOP, can be used. Due to the electron-withdrawing nature of the nitro group, monitoring the coupling reaction to ensure its completion is recommended, for instance, by using a Kaiser test.
Q4: How can I detect the reduction of the nitro group in my final peptide product?
A4: The reduction of the nitro group to an amine results in a mass shift of -30 Da (loss of two oxygen atoms and gain of two hydrogen atoms). This change can be readily detected by mass spectrometry (MS). When analyzing your crude or purified peptide, look for a secondary peak with the expected mass of the peptide containing 4-amino-L-phenylalanine.
Troubleshooting Guides
Issue 1: Mass spectrometry analysis shows a significant peak at -30 Da from the expected mass of the peptide.
-
Possible Cause: Reduction of the 4-nitro-L-phenylalanine residue to 4-amino-L-phenylalanine. This is the most common side reaction specific to this unnatural amino acid and typically occurs during the final cleavage and deprotection step.
-
Troubleshooting Steps:
-
Review Cleavage Cocktail Composition: Certain scavengers, especially those with thiol groups like dithiothreitol (DTT) and ethanedithiol (EDT), can promote the reduction of the nitro group. While these are important for scavenging cations that can modify other sensitive residues like tryptophan and cysteine, they may be detrimental to the stability of the nitro group.
-
Modify Cleavage Cocktail: Switch to a cleavage cocktail with scavengers that have a lower reducing potential. Triisopropylsilane (TIS) is a good alternative for scavenging carbocations without significantly affecting the nitro group. A commonly recommended "low-odor" or "TIS-based" cleavage cocktail is often a better choice.
-
Optimize Cleavage Time: Prolonged exposure to the acidic cleavage cocktail can increase the likelihood of side reactions. Perform a time-course study to determine the minimum time required for complete deprotection and cleavage.
-
Analyze Resin Sample: Before full cleavage, take a small sample of the resin-bound peptide, cleave it with the modified cocktail, and analyze the product by MS to confirm the preservation of the nitro group.
-
Issue 2: Low coupling efficiency when incorporating Fmoc-4-nitro-L-phenylalanine-OH.
-
Possible Cause: The electron-withdrawing nature of the nitro group can slightly deactivate the carboxylic acid, making coupling more challenging, especially in sterically hindered sequences.
-
Troubleshooting Steps:
-
Use a More Potent Coupling Reagent: If using a standard carbodiimide-based coupling reagent like DIC/HOBt, consider switching to a more reactive uronium (HATU, HBTU) or phosphonium (PyBOP) salt.
-
Increase Coupling Time: Extend the coupling reaction time and monitor for completion using a qualitative test like the Kaiser test.
-
Perform a Double Coupling: If incomplete coupling persists, a second coupling step with fresh reagents can be performed to drive the reaction to completion.
-
Consider Solvent Choice: In cases of on-resin aggregation, which can hinder coupling, switching from DMF to a more disruptive solvent like NMP may be beneficial.
-
Data Presentation
Table 1: Expected Stability of the Nitro Group of 4-Nitro-L-phenylalanine under Various SPPS Conditions
| Stage of Synthesis | Reagents/Conditions | Expected Stability of Nitro Group | Potential for Side Reaction |
| Fmoc Deprotection | 20% Piperidine in DMF | High | Low |
| Coupling | HATU/DIPEA in DMF | High | Low |
| Coupling | HBTU/DIPEA in DMF | High | Low |
| Coupling | DIC/HOBt in DMF | High | Low |
| Cleavage | TFA / TIS / H₂O | High | Low |
| Cleavage | TFA / EDT / H₂O | Moderate to Low | High risk of reduction |
| Cleavage | TFA / DTT / H₂O | Low | Very high risk of reduction |
Disclaimer: This table is based on general chemical principles. The actual extent of side reactions can be sequence-dependent and should be empirically determined.
Table 2: Recommended Cleavage Cocktails for Peptides Containing 4-Nitro-L-phenylalanine
| Cocktail Name | Composition | Recommended for | Comments |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2 v/v/v/v) | Peptides without Met or Cys | "Odorless" cocktail that effectively scavenges carbocations with minimal risk of nitro group reduction.[1] |
| TFA/TIS/H₂O | TFA / TIS / H₂O (95:2.5:2.5 v/v/v) | General use, especially for peptides without multiple sensitive residues | A simple and effective cocktail for many sequences. The absence of thiol-based scavengers preserves the nitro group. |
| Reagent K (Modified) | TFA / Phenol / H₂O / Thioanisole / TIS (82.5:5:5:5:2.5 v/v/v/v/v) | Peptides with Trp, but without Cys or Met | A modification of the standard Reagent K where the highly reducing EDT is replaced with TIS. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-4-nitro-L-phenylalanine-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-nitro-L-phenylalanine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another hour or perform a double coupling.
-
Washing: After complete coupling, wash the resin thoroughly with DMF.
Protocol 2: Cleavage and Deprotection while Preserving the Nitro Group
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with fresh cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent and analyze by mass spectrometry to confirm the correct mass and the absence of the -30 Da side product.
Visualizations
Caption: Troubleshooting workflow for peptide synthesis with 4-nitro-L-phenylalanine.
Caption: Potential side reactions during the synthesis of peptides containing 4-nitro-L-phenylalanine.
References
minimizing racemization of p-nitrophenylalanine during coupling reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize the racemization of p-nitrophenylalanine (p-NO₂-Phe) during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my p-nitrophenylalanine residue showing high levels of racemization after coupling?
A1: Racemization of N-protected amino acids during coupling primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[1][2] This process is base-catalyzed. The α-proton of the oxazolone is acidic and can be easily removed by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[2][3] The strong electron-withdrawing nature of the p-nitro group in p-nitrophenylalanine can increase the acidity of this α-proton, potentially making this amino acid more susceptible to racemization than standard phenylalanine.
Q2: Which coupling reagents are best for minimizing racemization of sensitive residues like p-nitrophenylalanine?
A2: The choice of coupling reagent is critical. While highly efficient, uronium/aminium reagents (e.g., HBTU, HATU) can promote racemization, especially when paired with a non-hindered base.[4] Carbodiimide-based reagents, when used with appropriate additives, are generally preferred for minimizing racemization.[4]
-
Recommended: The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure or 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective.[4][5]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also excellent choices as they are less prone to side reactions like guanidinylation compared to their uronium counterparts.
-
Specialty Reagents: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be a superior reagent for minimizing epimerization in challenging couplings.[6][7]
Q3: What is the role of additives like HOBt, HOAt, and OxymaPure?
A3: Additives are essential for suppressing racemization, particularly when using carbodiimide coupling reagents.[5][8] They work by trapping the highly reactive O-acylisourea intermediate formed by the carbodiimide to generate a more stable, yet still reactive, active ester.[2][9] This two-step activation process minimizes the concentration of the species most prone to forming the oxazolone, thereby reducing the opportunity for racemization.[9] Modern additives like HOAt and OxymaPure are generally more effective at suppressing racemization than the traditional 1-hydroxybenzotriazole (HOBt).[4][5]
Q4: How does my choice of base affect the stereochemical purity of the product?
A4: The base plays a crucial role in the racemization mechanism by abstracting the α-proton.[10] The strength and steric hindrance of the base are key factors.
-
Avoid: Strong, sterically unhindered bases like N,N-Diisopropylethylamine (DIPEA) are known to accelerate proton abstraction and significantly increase racemization.[5][9]
-
Recommended: Weaker or sterically hindered bases are preferred. N-methylmorpholine (NMM) is a better choice than DIPEA.[9] For particularly sensitive couplings, a highly hindered base like 2,4,6-collidine (TMP) is strongly recommended as its bulkiness inhibits its ability to deprotonate the α-carbon.[10][11]
Q5: What are the optimal temperature and solvent conditions for minimizing racemization?
A5:
-
Temperature: Higher temperatures dramatically increase the rate of racemization.[5][11] It is highly advisable to perform coupling reactions at a reduced temperature, typically 0°C, to preserve stereochemical integrity.[8] For microwave-assisted syntheses, lowering the temperature from a typical 80°C to 50°C can significantly limit racemization for sensitive residues.[11]
-
Solvent: The solvent can influence racemization rates. While reagent solubility is often the deciding factor, less polar solvents may reduce racemization.[5][12] Unfavorable solvents in this regard can include acetonitrile and nitromethane, while tetrahydrofuran (THF) and dimethylformamide (DMF) are relatively better choices.[12] If solubility permits, a mixture of Dichloromethane (DCM) and DMF can be tested.[5]
Q6: How can I accurately quantify the level of racemization in my final peptide?
A6: A reliable and widely used method for determining the enantiomeric composition of amino acids within a peptide is Marfey's method.[13] This technique involves the complete acid hydrolysis of the peptide, followed by derivatization of the resulting free amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). The resulting diastereomeric derivatives can then be separated and quantified using reverse-phase HPLC.[5][13]
Data Presentation: Comparative Performance of Coupling Strategies
The selection of reagents is one of the most critical factors in controlling racemization. The following tables summarize quantitative data on the performance of various coupling additives.
Table 1: Effect of Additives on Racemization during a DIC-mediated Coupling
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 9.3% |
| HOAt | DIC | 3.3% |
| OxymaPure | DIC | 1.0% |
| (Data adapted from a comparative analysis for a sensitive coupling reaction.[4]) |
Table 2: Racemization in Solid-Phase Synthesis of H-Gly-His-Phe-NH₂
| Coupling Additive | Coupling Reagent | % D-His Isomer |
| HOBt | DIC | 5.1% |
| HOAt | DIC | 1.9% |
| OxymaPure | DIC | 3.0% |
| Oxyma-B* | DIC | 1.0% |
| Oxyma-B is a derivative of OxymaPure. (Data adapted from publicly available information and comparative studies.[4]) |
These tables clearly demonstrate that Oxyma-based and HOAt additives are generally superior to HOBt in suppressing racemization.[4]
Mandatory Visualizations
References
- 1. Amino-acids and peptides. Part XXV. The mechanism of the base-catalysed racemisation of the p-nitrophenyl esters of acylpeptides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
optimizing coupling efficiency for hindered amino acids like 4-nitro-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids, such as 4-nitro-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling yields with hindered amino acids like 4-nitro-phenylalanine?
Low coupling yields with sterically hindered amino acids are often a result of several factors:
-
Steric Hindrance: The bulky nature of the amino acid's side chain, as well as α,α-disubstitution or N-methylation, can physically impede the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[1][2]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, rendering it a less effective reactant.[2]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, which can block reactive sites and lead to incomplete reactions.[2][3]
-
Inappropriate Coupling Reagent: Standard coupling reagents, such as carbodiimides like DCC and EDC, are often not potent enough to overcome the steric barrier presented by hindered amino acids.[2][3][4]
-
Suboptimal Reaction Conditions: Factors like solvent choice, reaction temperature, and time are critical and may require optimization for challenging couplings.[2]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
For sterically demanding couplings, more powerful in-situ activating reagents are necessary.[4] Aminium/uronium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[3][4][5] Reagents that generate highly reactive OAt or Oxyma esters, such as HATU and COMU, are considered among the most efficient.[6][7] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][7]
Q3: How can I minimize racemization during the coupling of hindered amino acids?
Racemization, the loss of stereochemical integrity at the α-carbon, can be a significant side reaction. To minimize it:
-
Use appropriate additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt).[2][6]
-
Choose the right coupling reagent: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization.[2]
-
Select a suitable base: In cases with a high risk of racemization, using a weaker base like N-methylmorpholine (NMM) or collidine instead of N,N-diisopropylethylamine (DIPEA) is recommended.[2][8]
-
Optimize reaction conditions: Avoid prolonged reaction times at elevated temperatures.[2]
Q4: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and reagents after the initial coupling reaction.[4][8] This technique is particularly useful when a ninhydrin or bromophenol blue test indicates an incomplete reaction after the first coupling, which is common with sterically hindered residues.[2][4]
Troubleshooting Guide: Low Coupling Efficiency
This guide provides a systematic approach to troubleshooting and resolving low coupling efficiency with hindered amino acids.
| Potential Cause | Recommended Solution & Rationale |
| Inefficient Coupling Reagent | Switch to a more potent reagent. Standard carbodiimides (DCC, DIC) are often insufficient.[2][3][4] Upgrade to aminium/uronium salts like HATU, HBTU, or COMU, or phosphonium salts like PyBOP or PyAOP, which form more reactive activated esters.[3][4][5] For extremely difficult couplings, consider forming an acyl fluoride using a reagent like TFFH.[4][7] |
| Suboptimal Reaction Time or Temperature | Increase reaction time and/or temperature. Steric hindrance slows down reaction kinetics, so extending the coupling time (e.g., from 1-2 hours to overnight) can improve yields.[4] Gentle heating or the use of microwave-assisted peptide synthesis (MA-SPPS) can also help overcome the activation energy barrier, but must be used cautiously to avoid racemization.[2][4] |
| Poor Solvent Choice | Optimize the solvent. The solvent must effectively solvate the peptide-resin complex to prevent aggregation.[4] N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[4] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[4][9] |
| Peptide Aggregation on Resin | Employ strategies to disrupt aggregation. In addition to optimizing solvents, incorporating structure-disrupting elements like pseudoproline dipeptides or using resins with better swelling properties (e.g., PEG-based resins) can improve coupling efficiency.[2][10] |
| Incomplete Fmoc-Deprotection | Ensure complete deprotection. Before coupling, confirm the complete removal of the Fmoc protecting group from the N-terminus using a qualitative test like the ninhydrin test.[2] |
Quantitative Data on Coupling Reagent Performance
The following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acids.
| Reagent | Reagent Class | Relative Reactivity | Racemization Risk | Key Advantages & Considerations |
| DCC/DIC | Carbodiimide | Low to Moderate | Moderate to High | Low cost; byproduct (DCU) can be difficult to remove in SPPS.[11] Requires an additive like HOBt or HOAt to suppress racemization.[12][13] |
| HBTU/TBTU | Aminium/Uronium | High | Low | Popular and efficient for many difficult couplings; byproducts are generally soluble.[1][5] |
| HATU | Aminium/Uronium | Very High | Very Low | Highly efficient, especially for hindered couplings, due to the formation of reactive OAt esters.[1][5][11] Can cause guanidinylation of the N-terminal amine.[1][12] |
| COMU | Aminium/Uronium | Very High | Very Low | Efficiency comparable to HATU, but based on the safer OxymaPure additive, avoiding explosive benzotriazole derivatives.[1][5][7] |
| PyBOP | Phosphonium | High | Low | Efficient coupling that avoids guanidinylation side reactions.[1][2] |
| PyAOP | Phosphonium | Very High | Very Low | Highly effective, particularly for coupling N-methylated amino acids.[3][5][13] |
| T3P® | Phosphonic Anhydride | High | Minimal | Excellent for substrates prone to epimerization; byproducts are non-hazardous and water-soluble.[1] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high efficiency with sterically demanding couplings.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.[3][8]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected hindered amino acid (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[3][8][9]
-
Pre-activation: Gently agitate the activation mixture for 1-5 minutes.[4][9]
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the degree of steric hindrance.[3][8]
-
Monitoring: Perform a Kaiser or ninhydrin test to check for the presence of free primary amines.[8][9] If the test is positive, consider a second coupling.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times).[8]
Protocol 2: Double Coupling Protocol
-
First Coupling: Follow steps 1-4 of Protocol 1.
-
Washing: After the first coupling, wash the resin thoroughly with DMF.[4]
-
Second Coupling: Repeat the coupling step by adding a fresh solution of the activated amino acid and reagents for a second coupling cycle.[4][8]
-
Monitoring and Washing: Follow steps 5 and 6 of Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General pathway of peptide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of 4-Nitrophenylalanine (Nph) Containing Peptides
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the deprotection of 4-nitrophenylalanine (Nph) residues in synthetic peptides. The conversion of the 4-nitro group to a 4-amino group is a critical step in various applications, and its success is paramount for obtaining the desired peptide.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of incorporating 4-nitrophenylalanine into a peptide and then deprotecting it?
A1: 4-Nitrophenylalanine (Nph) is incorporated into peptides for several reasons. The nitro group can be reduced to a primary amine (4-aminophenylalanine, Aph), which can then be used for site-specific modifications such as fluorescent labeling, drug conjugation, or the introduction of other functionalities. The change from a nitro to an amino group also significantly alters the electronic and steric properties of the amino acid side chain, which can be used to modulate the peptide's biological activity.
Q2: What are the most common methods for the deprotection (reduction) of the 4-nitro group in Nph-containing peptides?
A2: The most common methods involve chemical reduction. Reagents such as tin(II) chloride (SnCl₂) in a suitable solvent, sodium dithionite (Na₂S₂O₄), and catalytic hydrogenation are frequently employed for this transformation.[1][2][3] The choice of method often depends on whether the deprotection is performed while the peptide is still attached to the solid-phase resin ("on-resin") or after it has been cleaved into solution ("in-solution").
Q3: How can I monitor the progress of the deprotection reaction?
A3: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][5][6] In HPLC, the retention time of the peptide will shift as the more polar amino group replaces the nitro group. In mass spectrometry, a characteristic mass shift will be observed, with the mass of the peptide decreasing by 30 Da (the difference between the mass of a nitro group, NO₂, and an amino group, NH₂).
Q4: What are the potential side reactions during the deprotection of Nph?
A4: Side reactions can occur depending on the deprotection method and the peptide sequence. For instance, with strong reducing agents or harsh conditions, other functional groups in the peptide, such as disulfide bonds or certain protecting groups on other amino acids, could be unintentionally reduced.[7] Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of 4-nitrophenylalanine-containing peptides.
Problem 1: Incomplete Deprotection
Symptom: HPLC analysis of the crude peptide shows a significant peak corresponding to the starting nitro-peptide, or a mixture of the starting material and the desired amino-peptide. Mass spectrometry confirms the presence of the starting material.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Increase the molar excess of the reducing agent (e.g., SnCl₂ or sodium dithionite). A 10- to 20-fold excess is a good starting point for on-resin reductions. |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction at different time points (e.g., 2, 4, 8, and 24 hours) by cleaving a small amount of resin and analyzing the peptide by HPLC/MS. |
| Poor Reagent Solubility or Dispersion | Ensure the reducing agent is fully dissolved or well-suspended in the reaction solvent. Sonication can aid in the dispersion of heterogeneous reagents. |
| Poor Resin Swelling | In solid-phase synthesis, ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) before adding the deprotection reagents. This allows for better access of the reagents to the peptide chains. |
| Steric Hindrance | If the Nph residue is in a sterically hindered position within the peptide sequence, the deprotection may be slower. Consider increasing the reaction temperature moderately (e.g., from room temperature to 40°C), but be mindful of potential side reactions. |
| Reagent Decomposition | Prepare fresh solutions of the reducing agent, especially for reagents like sodium dithionite which can be unstable in solution. |
Problem 2: Observation of Unexpected Side Products
Symptom: HPLC analysis shows multiple unexpected peaks, and mass spectrometry reveals masses that do not correspond to the starting material or the desired product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reduction of Other Functional Groups | If your peptide contains other reducible groups (e.g., disulfide bonds, other protecting groups), the chosen reducing agent may not be selective enough. Consider a milder reducing agent or an alternative orthogonal protection strategy for those residues.[9][10] |
| Formation of Intermediates | Incomplete reduction can sometimes lead to the accumulation of nitroso or hydroxylamine intermediates. Ensure sufficient reducing agent and reaction time to drive the reaction to completion. |
| Modification of Other Residues | Under harsh acidic conditions sometimes used with SnCl₂, acid-labile protecting groups on other amino acids may be prematurely cleaved. Ensure the reaction conditions are compatible with all protecting groups on your peptide. |
| Oxidation of the Resulting Amine | The newly formed 4-aminophenylalanine can be susceptible to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. |
Experimental Protocols
Protocol 1: On-Resin Reduction of 4-Nitrophenylalanine using Tin(II) Chloride (SnCl₂)
-
Resin Swelling: Swell the peptide-resin (containing the Nph residue) in dimethylformamide (DMF) for 1 hour.
-
Reagent Preparation: Prepare a solution of SnCl₂·2H₂O (10-20 equivalents per nitro group) in DMF. Gentle warming and sonication may be required to fully dissolve the reagent.
-
Reduction Reaction: Drain the DMF from the swollen resin and add the SnCl₂ solution. Agitate the mixture at room temperature.
-
Monitoring: After a predetermined time (e.g., 2-4 hours), take a small sample of the resin, wash it thoroughly with DMF, cleave the peptide, and analyze by HPLC and MS to check the conversion.
-
Completion and Washing: Once the reaction is complete, drain the reagent solution and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove tin salts.
-
Proceed with Synthesis or Cleavage: The resin can then be used for subsequent peptide synthesis steps or prepared for final cleavage.
Protocol 2: Monitoring Deprotection by HPLC and Mass Spectrometry
-
Sample Preparation: Cleave a small amount of peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Detection: Monitor the absorbance at 220 nm and 280 nm. The disappearance of the peak corresponding to the Nph-peptide and the appearance of a new, typically more polar (earlier eluting) peak for the Aph-peptide indicates the progress of the reaction.
-
-
Mass Spectrometry Analysis:
-
Collect the eluent from the HPLC and analyze it by ESI-MS.
-
Determine the molecular weight of the starting material (Nph-peptide) and the product (Aph-peptide). A mass decrease of 30 Da confirms the conversion of the nitro group to an amino group.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 3. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. benchchem.com [benchchem.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Hydrophobic Peptides Containing 4-Nitro-Phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrophobic peptides that incorporate the unnatural amino acid 4-nitro-phenylalanine.
Troubleshooting Guide
Hydrophobic peptides, particularly those containing modifications like 4-nitro-phenylalanine, often present challenges during purification. This guide addresses common issues encountered during reversed-phase high-performance liquid chromatography (RP-HPLC), the standard purification method.
Issue 1: Poor Peptide Solubility
Poor solubility is a primary obstacle, leading to difficulties in sample preparation and injection, which can result in sample loss and inaccurate quantification.
| Symptom | Possible Cause | Suggested Solution |
| Lyophilized peptide does not dissolve in aqueous buffers (e.g., water with 0.1% TFA). | High hydrophobicity of the peptide sequence, exacerbated by the 4-nitro-phenylalanine residue. | Solvent Screening: Test solubility in a small amount of peptide using various organic solvents such as acetonitrile (ACN), isopropanol, or dimethyl sulfoxide (DMSO).Co-solvent Approach: Dissolve the peptide in a minimal amount of a strong organic solvent (e.g., DMSO) and then slowly dilute with the initial mobile phase buffer while vortexing.[1] |
| Peptide precipitates upon dilution with aqueous buffer. | The concentration of the organic co-solvent is insufficient to maintain solubility in the final volume. | Optimize Dilution: Dilute the peptide solution just enough to prevent precipitation before injection. It may be necessary to inject a more concentrated sample in a smaller volume.[2] |
| Peptide appears soluble but gives poor peak shape or low recovery during HPLC. | The peptide may be forming soluble aggregates or adsorbing to surfaces. | Use of Chaotropic Agents: In some cases, denaturing agents like guanidinium hydrochloride can be used in the sample solvent, but their compatibility with the HPLC system must be verified.[3] |
Issue 2: Peptide Aggregation
Aggregation can occur both in solution and on the chromatography column, leading to broad peaks, low yield, and even column clogging.
| Symptom | Possible Cause | Suggested Solution |
| Broad, tailing, or split peaks in the chromatogram. | On-column aggregation or strong secondary interactions between the peptide and the stationary phase. | Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can disrupt aggregates and improve peak shape.[2]Modify Mobile Phase: Incorporate organic modifiers like isopropanol or n-propanol into the mobile phase to enhance peptide solubility during the run.[2] |
| Low recovery of the peptide after purification. | Irreversible adsorption to the column matrix or precipitation on the column. | Change Stationary Phase: If using a C18 column, consider a less hydrophobic stationary phase such as C8 or C4.[4]System Passivation: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid may help.[4] |
| High backpressure during the HPLC run. | Peptide precipitation at the head of the column. | Filtered Sample: Ensure the peptide solution is filtered through a 0.22 µm filter before injection.Optimized Loading Conditions: Inject the sample in a solvent composition that is compatible with the initial mobile phase to prevent "shock" precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an RP-HPLC method for a hydrophobic peptide containing 4-nitro-phenylalanine?
A1: A good starting point is to use a C18 reversed-phase column with a linear gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA). A typical initial gradient could be 5-95% ACN over 30-60 minutes.[5][6]
Q2: How does the 4-nitro-phenylalanine residue affect the purification strategy?
A2: The 4-nitro-phenylalanine residue increases the hydrophobicity of the peptide, which will generally lead to a longer retention time on a reversed-phase column compared to a peptide with a standard phenylalanine. The nitro group also provides a chromophore that allows for UV detection at wavelengths other than the standard 210-220 nm for the peptide backbone. Monitoring at a secondary wavelength, such as around 280 nm or even higher, can be beneficial.
Q3: What are the optimal UV detection wavelengths for peptides containing 4-nitro-phenylalanine?
A3: In addition to the standard peptide bond absorbance at 210-220 nm, the 4-nitro-phenylalanine residue allows for detection at higher wavelengths. Monitoring at 280 nm is a good starting point due to the aromatic ring. Some studies on nitrated proteins suggest monitoring around 360 nm, which can offer more specific detection of the nitro-containing species.
Q4: Can I use solvents other than acetonitrile in the mobile phase?
A4: Yes, for very hydrophobic peptides, using alternative organic solvents can be advantageous. Isopropanol and n-propanol are stronger eluents than acetonitrile and can improve the solubility and recovery of highly hydrophobic peptides.[2] Mixtures of acetonitrile with these alcohols can also be effective.
Q5: What are orthogonal purification strategies, and when should I consider them?
A5: Orthogonal purification employs a separation technique that relies on a different molecular property than the initial method. If RP-HPLC (which separates based on hydrophobicity) does not yield the desired purity, you can use a secondary method like ion-exchange chromatography (which separates based on charge).[7] This is particularly useful for removing impurities that have a similar hydrophobicity to your target peptide but a different net charge.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide
This protocol provides a starting point for the purification of a hydrophobic peptide containing 4-nitro-phenylalanine.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B (isocratic)
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (isocratic wash)
-
45-50 min: 95% to 5% B (linear gradient for re-equilibration)
-
50-60 min: 5% B (isocratic re-equilibration)
-
-
Flow Rate: 1 mL/min.
-
Detection: 214 nm and 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20-100 µL, depending on concentration and column dimensions.
Data Presentation
Table 1: Illustrative Impact of Mobile Phase Modifier on Peptide Retention
| Organic Modifier | Expected Relative Retention Time | Potential Advantages | Potential Disadvantages |
| Acetonitrile (ACN) | 1.0 (Baseline) | Good resolution, low viscosity. | May not be strong enough for very hydrophobic peptides. |
| Isopropanol (IPA) | ~0.8 | Better solubilization of hydrophobic peptides, can improve peak shape. | Higher viscosity, may lead to higher backpressure. |
| n-Propanol (n-PrOH) | ~0.7 | Strongest common organic modifier, excellent for highly hydrophobic peptides. | Highest viscosity, may require lower flow rates. |
Table 2: Troubleshooting Summary for Common RP-HPLC Issues
| Issue | Recommended Action 1 | Recommended Action 2 | Recommended Action 3 |
| Poor Peak Shape (Broadening/Tailing) | Increase column temperature (e.g., to 50°C). | Add a stronger organic modifier (e.g., isopropanol) to the mobile phase. | Use a shallower gradient around the elution point of the peptide. |
| Low Peptide Recovery | Use a less hydrophobic column (e.g., C8 or C4). | Pre-treat the column with a sacrificial peptide to block active sites. | Ensure complete dissolution of the sample before injection, using co-solvents if necessary. |
| Co-eluting Impurities | Optimize the gradient slope to improve separation. | Change the mobile phase pH (if using a pH-stable column). | Employ an orthogonal purification method like ion-exchange chromatography. |
Visualizations
References
Technical Support Center: Stability of the 4-Nitro Group in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of the 4-nitro group, commonly used for the protection of arginine and other functionalities, during solid-phase peptide synthesis (SPPS) and cleavage.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and cleavage of peptides containing 4-nitro-protected residues.
| Symptom | Potential Cause | Troubleshooting & Prevention |
| Loss of Nitro Group During Synthesis | The 4-nitro group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, including repeated exposure to piperidine for Fmoc deprotection. Studies have shown that nitro-protected arginine analogues are completely stable in solution (DMF and NBP) over time.[1] | - Ensure the use of standard, high-quality reagents and solvents. - Verify the pH of all solutions to ensure they are within the expected range for each step of the synthesis. |
| Incomplete Cleavage of the Peptide from the Resin | The presence of the 4-nitro group on an amino acid residue does not typically interfere with the cleavage of the peptide from standard resins like Wang or Rink Amide. Incomplete cleavage is more likely due to other factors. | - Ensure the appropriate cleavage cocktail is used for the specific resin. - Extend the cleavage time if the peptide is long or known to be difficult to cleave. - Ensure adequate mixing of the resin with the cleavage cocktail. |
| Presence of an Unexpected Amino Group After Cleavage | While generally stable to standard TFA cleavage, the 4-nitro group can be reduced to an amino group under certain conditions. This is not a common side reaction with standard cleavage cocktails but may be influenced by the choice of scavengers or prolonged reaction times. | - Use a standard and well-tested cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1] - Avoid unnecessarily long cleavage times. For most peptides, 1-2 hours is sufficient.[1] - If reduction is suspected, analyze the crude peptide by mass spectrometry to confirm the presence of the reduced product. |
| Difficulty in Removing the Nitro Protecting Group | The 4-nitro group is stable to trifluoroacetic acid (TFA) and is not removed during standard cleavage procedures for Fmoc-SPPS.[1] Its removal requires specific reductive methods. | - If the final peptide requires a free arginine, the nitro group must be removed in a separate step, often while the peptide is still attached to the resin. - A common method for on-resin reduction of the nitro group is treatment with tin(II) chloride (SnCl₂) in a suitable solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: How stable is the 4-nitro protecting group during the cycles of Fmoc-SPPS?
A1: The 4-nitro group, particularly on nitroarginine, is highly stable during the iterative steps of Fmoc-based solid-phase peptide synthesis. It is resistant to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and the acidic conditions of the coupling steps. Studies have demonstrated the stability of Fmoc-Arg(NO₂)-OH in common SPPS solvents like DMF and NBP over extended periods.[1]
Q2: Will the 4-nitro group be removed during standard TFA cleavage?
A2: No, the 4-nitro group is stable to the acidic conditions of standard TFA cleavage cocktails, such as TFA/TIS/H₂O (95:2.5:2.5).[1] This stability is a key feature of this protecting group, allowing for the synthesis of peptides with a protected arginine side chain in the final product.
Q3: What are the signs of accidental reduction of the 4-nitro group during cleavage?
A3: Accidental reduction of the 4-nitro group to an amino group is an uncommon side reaction during standard TFA cleavage. If it does occur, you would observe a mass shift in your crude peptide corresponding to the conversion of the -NO₂ group (mass addition of 46.01 Da) to an -NH₂ group (mass addition of 16.02 Da), a net loss of 30 Da. This can be detected by mass spectrometry (e.g., LC-MS) of the crude product.
Q4: What cleavage cocktail is recommended for peptides containing nitroarginine to ensure the stability of the nitro group?
A4: A widely used and effective cleavage cocktail that preserves the 4-nitro group is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
| Cleavage Cocktail Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). |
| Triisopropylsilane (TIS) | 2.5% | Acts as a scavenger to trap carbocations generated during cleavage, preventing side reactions with sensitive residues like Tryptophan. |
| Water (H₂O) | 2.5% | Acts as a scavenger, particularly for t-butyl cations. |
This cocktail is effective for most sequences and helps to minimize side reactions while leaving the nitro group intact.[1]
Q5: How can I intentionally remove the 4-nitro group to yield a free arginine side chain?
A5: The 4-nitro group can be selectively removed by reduction, typically performed while the peptide is still attached to the resin. A common method involves the use of tin(II) chloride (SnCl₂). This allows for the synthesis of a peptide with a free arginine at a specific position, which can be useful for subsequent modifications or for obtaining the native peptide sequence.[1]
Diagrams
Caption: Standard workflow for the cleavage of a peptide containing a 4-nitro group.
Caption: Fate of the 4-nitro group under different experimental conditions.
Experimental Protocols
Protocol 1: Standard Cleavage of a Peptide Containing 4-Nitroarginine
This protocol describes a standard procedure for cleaving a peptide from the resin while preserving the 4-nitro protecting group.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% deionized water (v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 50 mL conical tube containing cold diethyl ether (30-40 mL).
-
Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze by HPLC and mass spectrometry to confirm the identity and purity of the peptide with the intact 4-nitro group.
-
Protocol 2: On-Resin Reduction of the 4-Nitro Group
This protocol is for the intentional removal of the 4-nitro group to yield a free arginine side chain before cleaving the peptide from the resin. This method is adapted from procedures described in the literature.[1]
-
Resin Preparation:
-
Swell the peptide-resin containing the 4-nitroarginine residue in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF) or DMF.
-
-
Reduction Solution Preparation:
-
Prepare a solution of tin(II) chloride (SnCl₂) in a suitable solvent system. For example, a solution of SnCl₂ and phenol in 2-MeTHF with a small amount of aqueous HCl can be used.[1] The exact concentrations may need to be optimized for the specific peptide.
-
-
Reduction Reaction:
-
Treat the swollen peptide-resin with the SnCl₂ solution.
-
Heat the reaction mixture (e.g., to 55°C) and allow it to react for a specified time (e.g., 30 minutes to a few hours).[1] The progress of the reduction can be monitored by taking small aliquots of the resin, performing a mini-cleavage, and analyzing the product by LC-MS.
-
The reduction process may need to be repeated with fresh reducing solution to drive the reaction to completion.
-
-
Washing:
-
After the reduction is complete, thoroughly wash the resin with the reaction solvent and then with DCM to remove any residual reagents.
-
-
Cleavage and Isolation:
-
Proceed with the standard cleavage protocol (Protocol 1) to cleave the peptide (now containing a free arginine) from the resin.
-
-
Analysis:
-
Analyze the final crude peptide by HPLC and mass spectrometry to confirm the successful reduction of the nitro group and the identity of the final peptide.
-
References
Technical Support Center: Managing Aggregation of Peptides with Multiple 4-Nitro-Phenylalanine Residues
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the aggregation of synthetic peptides containing multiple 4-nitro-phenylalanine (pNO2-Phe) residues.
Frequently Asked Questions (FAQs)
Q1: Why do peptides with multiple 4-nitro-phenylalanine residues have a high tendency to aggregate?
A1: Peptides containing multiple 4-nitro-phenylalanine residues are prone to aggregation due to several factors. The phenylalanine backbone itself has an intrinsic property to self-aggregate and can trigger aggregation in proteins.[1][2][3] The presence of multiple aromatic side chains from pNO2-Phe residues leads to strong intermolecular hydrophobic and π-π stacking interactions, which promote the formation of stable secondary structures like β-sheets.[4][5] These β-sheets can then stack together to form larger, often insoluble, aggregates.[4][6] While the nitro group adds some polarity, the hydrophobic nature of the phenyl ring is a dominant factor in driving aggregation, especially in aqueous solutions.
Q2: What are the early signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: During SPPS, aggregation of the growing peptide chains on the resin can lead to several observable issues:
-
Poor Swelling of the Resin: The peptide-resin complex may not swell adequately in the synthesis solvents.[6]
-
Resin Clumping: The resin may appear clumpy or sticky.[6]
-
Slow or Incomplete Reactions: Difficulty in Fmoc deprotection or amino acid coupling, often indicated by a positive ninhydrin test after extended reaction times.[6]
-
Decreased Resin Volume: A noticeable shrinking of the resin bed can occur.[6]
-
Broadening of UV Monitoring Peaks: During Fmoc deprotection, a broadening of the piperidine-dibenzofulvene adduct peak can indicate aggregation.[4]
Q3: My lyophilized peptide powder is difficult to dissolve. What should I do?
A3: The poor solubility of lyophilized peptides rich in pNO2-Phe is a common issue stemming from their hydrophobicity.[7][8] A systematic approach is recommended to find a suitable solvent system. Always start with a small amount of the peptide for solubility testing.[7][9]
-
Start with Common Solvents: First, attempt to dissolve the peptide in sterile, deionized water.[9]
-
Adjust pH: If the peptide is insoluble in water, the pH of the solution can be adjusted. For peptides with a net positive charge (basic peptides), adding a small amount of 10-25% acetic acid can help.[7][10] For peptides with a net negative charge (acidic peptides), adding a small amount of a weak base like 0.1M ammonium bicarbonate may improve solubility.[7][10]
-
Use Organic Co-solvents: For neutral or highly hydrophobic peptides, dissolving them first in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile is often effective.[7][10] Once dissolved, the solution should be slowly added dropwise to the desired aqueous buffer while vortexing to prevent precipitation.[10]
-
Incorporate Chaotropic Agents: If the above methods fail, using chaotropic agents like 6 M guanidinium hydrochloride (GuHCl) or 8 M urea can disrupt the intermolecular hydrogen bonds that hold the aggregates together.[8]
Q4: How can I detect and quantify the aggregation of my peptide in solution?
A4: Several biophysical techniques can be used to detect and quantify peptide aggregation:
-
Thioflavin T (ThT) Assay: This is a common method to detect the presence of amyloid-like fibrils, which are rich in β-sheet structures.[11] ThT dye exhibits a characteristic increase in fluorescence upon binding to these structures.[11]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, allowing for the detection of larger aggregates and oligomers.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species can indicate the presence of aggregates.
-
Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): These imaging techniques can be used to visualize the morphology of the peptide aggregates.[5]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can monitor changes in the secondary structure of the peptide. A shift towards a β-sheet conformation can be indicative of aggregation.[1]
Troubleshooting Guides
Issue 1: Low Peptide Yield and Purity After SPPS
-
Problem: After cleavage from the resin and precipitation, the yield of the crude peptide is very low, and HPLC analysis shows a complex mixture of products with many deletion sequences.
-
Possible Cause: On-resin aggregation during synthesis prevented efficient coupling and deprotection steps.[4][6]
-
Solution:
-
Optimize Synthesis Protocol:
-
Use a Low-Loading Resin: Employ a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between growing peptide chains, which reduces inter-chain interactions.[4]
-
Incorporate Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides to introduce kinks in the peptide backbone, disrupting the formation of β-sheets.[4]
-
Use Backbone-Protecting Groups: Utilize 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups on the backbone nitrogen of an amino acid to prevent hydrogen bonding.[4]
-
Microwave-Assisted SPPS: The use of microwave energy can help to disrupt aggregation and improve coupling efficiency.[4]
-
-
Employ Chaotropic Agents: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before the coupling step to disrupt secondary structures.[4]
-
Sonication: Gently sonicate the reaction vessel to mechanically break up any resin clumps.[4]
-
Issue 2: Difficulty in Purifying the Peptide by RP-HPLC
-
Problem: The crude peptide is poorly soluble in the HPLC mobile phase, leading to precipitation on the column, or the chromatogram shows broad, tailing peaks, making fractionation difficult.
-
Possible Cause: The hydrophobic nature of the pNO2-Phe residues causes the peptide to aggregate in the aqueous/organic mobile phase and interact strongly with the stationary phase.[8]
-
Solution:
-
Improve Sample Solubility:
-
Modify HPLC Conditions:
-
Use Alternative Co-solvents: Test different organic modifiers like isopropanol or ethanol, which can be more effective than acetonitrile for highly hydrophobic peptides.[7][8]
-
Increase Column Temperature: Running the purification at an elevated temperature (e.g., 40-60 °C) can help to disrupt aggregates and improve peak shape.
-
Add Chaotropic Agents: Incorporate low concentrations of urea or GuHCl into the mobile phase to prevent on-column aggregation.[8]
-
Adjust pH of the Mobile Phase: Modifying the pH of the mobile phase can alter the ionization state of the peptide and improve its interaction with the stationary phase.
-
-
Issue 3: Peptide Precipitates Out of Solution During Storage or Use
-
Problem: A peptide solution that was initially clear becomes cloudy or forms a visible precipitate over time.
-
Possible Cause: The peptide is aggregating at the storage concentration and conditions.
-
Solution:
-
Optimize Storage Buffer:
-
Modify Storage Conditions:
-
Store at Lower Concentrations: If possible, store the peptide at a lower concentration to reduce the likelihood of aggregation.
-
Flash Freeze Aliquots: Aliquot the peptide solution and flash freeze in liquid nitrogen before storing at -80 °C. This minimizes the formation of ice crystals that can promote aggregation. Avoid repeated freeze-thaw cycles.
-
-
Quantitative Data Summary
Table 1: Recommended Solvents for Initial Dissolution of Hydrophobic Peptides
| Peptide Net Charge | Primary Solvent | Secondary Solvent (if needed) | Tertiary Solvent (if needed) |
| Basic (Positive) | Sterile Water[10] | 10-25% Acetic Acid[7][10] | Minimal DMSO, then dilute[7] |
| Acidic (Negative) | Sterile Water[10] | 0.1 M Ammonium Bicarbonate[10] | Minimal DMSO, then dilute[7] |
| Neutral/Hydrophobic | Minimal DMSO or DMF[7][10] | Slowly add to aqueous buffer[10] | N/A |
Table 2: Additives to Mitigate Peptide Aggregation
| Additive | Typical Concentration | Mechanism of Action | Reference |
| Guanidinium Hydrochloride (GuHCl) | 1-6 M | Chaotropic agent, disrupts H-bonds | [8] |
| Urea | 1-8 M | Chaotropic agent, disrupts H-bonds | [8] |
| Arginine | 50-500 mM | Suppresses aggregation | [11] |
| DMSO | 1-10% (in final solution) | Organic co-solvent, improves solubility | [14][15] |
Key Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aggregation Monitoring
Objective: To detect the formation of β-sheet-rich amyloid-like fibrils.
Materials:
-
Peptide stock solution
-
ThT stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorometer
Procedure:
-
Prepare a working solution of the peptide in the desired assay buffer at the final concentration to be tested.
-
Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).
-
In a 96-well plate, mix the peptide solution with the ThT working solution. Include a control well with only the ThT working solution in the buffer.
-
Incubate the plate, often with shaking, at a specific temperature (e.g., 37 °C).
-
Measure the fluorescence intensity at regular intervals using a fluorometer with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.[11]
-
An increase in fluorescence intensity over time in the peptide-containing wells compared to the control indicates the formation of amyloid-like aggregates.[11]
Visualizations
References
- 1. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 13. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Energetics of cosolvent effect on peptide aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Energetics of cosolvent effect on peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
compatibility of 4-nitro-L-phenylalanine with different coupling reagents
Welcome to the technical support center for the use of 4-nitro-L-phenylalanine in your research. This guide provides detailed information on its compatibility with various coupling reagents, troubleshooting common issues, and best practices for successful incorporation into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is 4-nitro-L-phenylalanine, and why is it used in peptide synthesis?
4-nitro-L-phenylalanine (pNp) is a non-canonical amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1] The presence of a nitro group on the phenyl ring enhances its reactivity, making it a strategic choice for researchers aiming to introduce specific functionalities into their peptide sequences.[1] Its applications include the synthesis of bioactive peptides for therapeutic uses, such as in cancer treatment and as antimicrobial agents, and in bioconjugation processes.[1]
Q2: Which coupling reagents are most compatible with 4-nitro-L-phenylalanine?
While many standard coupling reagents can be used, aminium/uronium salts like HATU and HBTU are highly effective for incorporating 4-nitro-L-phenylalanine. These reagents are known for their high coupling rates and ability to minimize side reactions.[2][3][4] Phosphonium salts like PyBOP are also a good choice, offering high coupling efficiency.[2][3][4] For sterically hindered couplings or sequences prone to racemization, HATU is often considered superior due to its high reactivity and lower racemization rates.
Q3: Does the nitro group on 4-nitro-L-phenylalanine cause side reactions during coupling?
Under standard Fmoc-based solid-phase peptide synthesis conditions, the nitro group is generally stable and does not directly participate in common side reactions. However, the electron-withdrawing nature of the nitro group can influence the reactivity of the amino acid. It is always recommended to use standard side-chain protecting groups for other reactive amino acids in the sequence to prevent unwanted reactions.[3]
Q4: How can I monitor the completion of a coupling reaction with 4-nitro-L-phenylalanine?
The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[5][6] This test detects the presence of free primary amines on the resin. A negative result (the beads remain yellow) indicates that the coupling is complete. If the test is positive (the beads turn blue), the coupling is incomplete and should be repeated (a "double coupling").[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using 4-nitro-L-phenylalanine in peptide synthesis.
Problem: Low Coupling Efficiency or Incomplete Reaction
If you are experiencing low coupling efficiency, as indicated by a positive ninhydrin test after the initial coupling, consider the following:
| Possible Cause | Recommended Solution |
| Insufficient Reagent Activity | For difficult or sterically hindered couplings, switch to a more reactive coupling reagent. HATU is generally more effective than HBTU or PyBOP in such cases. |
| Suboptimal Reaction Conditions | Ensure that the solvent (e.g., DMF, NMP) is of high purity (peptide synthesis grade). Increase the reaction time or consider a double coupling, where the coupling step is repeated with fresh reagents.[7] |
| Peptide Aggregation | Hydrophobic sequences can aggregate on the resin, hindering reagent access. Try switching to a solvent like NMP, which is better at disrupting secondary structures. Sonication or microwave-assisted synthesis can also help to reduce aggregation.[8] |
Problem: Presence of Deletion Sequences in the Final Product
Deletion sequences, where one or more amino acids are missing from the final peptide, are often a result of incomplete coupling in the preceding cycle.
| Possible Cause | Recommended Solution |
| Incomplete Coupling | Always perform a ninhydrin test after each coupling step to ensure the reaction has gone to completion. If the test is positive, perform a double coupling. |
| Steric Hindrance | The amino acid being coupled to the 4-nitro-L-phenylalanine may be sterically hindered. Using a more powerful coupling reagent like HATU and extending the reaction time can improve the outcome. |
Data Presentation
The choice of coupling reagent is critical and depends on a balance of reactivity, potential for side reactions, and cost. The following table provides a general comparison of commonly used coupling reagents.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | High reactivity, low racemization rates, effective for sterically hindered amino acids.[4] | Higher cost compared to other reagents. Can cause guanidinylation of the N-terminal amine if used in excess.[4] |
| HBTU | Aminium/Uronium Salt | Good balance of reactivity and cost, reliable for standard couplings.[4] | Slightly less effective than HATU in preventing racemization. Can also cause guanidinylation.[4] |
| PyBOP | Phosphonium Salt | High coupling efficiency, avoids the formation of the carcinogenic byproduct HMPA associated with BOP.[3][4] | Can be less effective for highly sterically hindered couplings compared to HATU. |
| DIC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts are easily removed during workup. | Generally lower reactivity compared to onium salt reagents, which can lead to longer reaction times. |
Experimental Protocols
Below is a detailed methodology for a standard coupling cycle using HBTU/HOBt in Fmoc-based solid-phase peptide synthesis.
Protocol: HBTU/HOBt Coupling of Fmoc-4-nitro-L-phenylalanine
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-15 minutes to remove the N-terminal Fmoc protecting group.[9]
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-15 minutes to ensure complete deprotection.[9]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]
-
-
Pre-activation of the Amino Acid:
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 30-120 minutes. The optimal time can vary depending on the sequence.[9]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines.[9] A negative result indicates complete coupling.
-
If the Kaiser test is positive, repeat the coupling step (double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[9]
-
Visualizations
The following diagrams illustrate key workflows and relationships in the peptide synthesis process involving 4-nitro-L-phenylalanine.
References
Validation & Comparative
A Comparative Guide to Fmoc-L-phenylalanine and Fmoc-4-nitro-L-phenylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the construction of custom peptides with high fidelity. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most prevalent approach due to its mild deprotection conditions, which are compatible with a diverse array of amino acids.[1] The choice of amino acid building blocks is critical, dictating the properties and function of the final peptide.
This guide provides an objective comparison between the standard proteinogenic amino acid derivative, Fmoc-L-phenylalanine , and the non-canonical derivative, Fmoc-4-nitro-L-phenylalanine . While Fmoc-L-phenylalanine is a fundamental component for synthesizing peptides mimicking natural sequences, the incorporation of Fmoc-4-nitro-L-phenylalanine introduces a unique functional group that can serve as a versatile chemical handle, an intrinsic spectroscopic probe, or a modulator of biological activity.[2][3] Peptides containing non-natural amino acids like 4-nitrophenylalanine are being explored for various therapeutic applications, including the development of novel vaccines where the nitro group can enhance immunogenicity. This comparison will focus on their performance in SPPS, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate building block for their specific application.
Performance Comparison in Solid-Phase Peptide Synthesis
The success of SPPS is contingent on the efficiency of its iterative deprotection and coupling steps. While both Fmoc-L-phenylalanine and Fmoc-4-nitro-L-phenylalanine are amenable to standard SPPS protocols, the introduction of the electron-withdrawing nitro group at the para position of the phenyl ring can subtly influence its reactivity and behavior.
While direct head-to-head comparative studies are limited, performance characteristics can be inferred from general principles of peptide chemistry and studies involving other para-substituted phenylalanine analogs.[4][5] The electron-withdrawing nature of the nitro group in Fmoc-4-nitro-L-phenylalanine can potentially influence coupling kinetics. However, for most sequences, standard coupling protocols are expected to be effective. Phenylalanine and its derivatives are generally considered to have a low risk of racemization during activation and coupling.[6]
Table 1: Summary of Performance Characteristics in Fmoc-SPPS
| Parameter | Fmoc-L-phenylalanine | Fmoc-4-nitro-L-phenylalanine | Comments |
| Coupling Efficiency | High | Generally High | For challenging sequences, the use of more potent coupling reagents like HATU or extended coupling times may be beneficial for Fmoc-4-nitro-L-phenylalanine to ensure complete reaction.[7] |
| Deprotection Kinetics | Standard | Standard | The Fmoc group is removed under standard conditions (e.g., 20% piperidine in DMF). The nitro group is stable to these basic conditions and is not expected to significantly alter deprotection rates.[8][9] |
| Racemization Risk | Very Low | Very Low | Urethane-protected amino acids like Fmoc derivatives effectively suppress racemization during coupling. Phenylalanine derivatives are not typically prone to this side reaction.[1][10] |
| Potential Side Reactions | Standard SPPS side reactions (e.g., aggregation in hydrophobic sequences). | Standard SPPS side reactions. The nitro group is stable to standard Fmoc-SPPS and TFA cleavage conditions. | The increased hydrophobicity of the 4-nitrophenylalanine residue could potentially contribute to aggregation in certain "difficult" sequences.[7] |
| Final Peptide Purity | High | High | Crude peptide purity is dependent on the overall success of each coupling and deprotection cycle. With optimized protocols, high purity can be achieved for both.[11][12] |
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a peptide incorporating either Fmoc-L-phenylalanine or Fmoc-4-nitro-L-phenylalanine. These protocols are based on a 0.1 mmol synthesis scale using a Rink Amide resin to yield a C-terminal peptide amide.
Protocol 1: General Fmoc-SPPS Cycle
1. Resin Preparation and Swelling:
-
Place Rink Amide resin (0.1 mmol substitution) in a suitable reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.[13]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[14]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[15]
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a deep blue color).[14]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (Fmoc-L-Phe-OH or Fmoc-4-nitro-L-Phe-OH, 3 equivalents, 0.3 mmol) and a coupling agent such as HBTU (2.9 equivalents, 0.29 mmol) with an additive like HOBt (3 equivalents, 0.3 mmol) in DMF.[16]
-
Add a base, N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol), to the solution to activate the amino acid.[16]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For Fmoc-4-nitro-L-phenylalanine, especially in potentially difficult couplings, extending the reaction time to 4 hours or using a more potent activator like HATU is recommended.[13]
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated ("double coupling").[14][15]
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times).[15]
4. Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.
Protocol 2: Final Cleavage and Peptide Precipitation
1. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, Step 2.
2. Resin Washing and Drying:
-
Wash the peptidyl-resin thoroughly with DMF, followed by DCM.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.[15]
3. Cleavage from Resin:
-
Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dry peptidyl-resin (approx. 10 mL per gram of resin).[14]
-
Agitate the mixture at room temperature for 2-3 hours.[14]
-
Filter the cleavage solution to separate it from the resin beads into a clean collection tube.
4. Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).[14] A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[14]
-
Dry the crude peptide pellet under vacuum.
5. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[17]
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.[18][19]
-
Lyophilize the pure fractions to obtain the final peptide.
Visualizing the Process and Comparison
To better understand the experimental workflow and the relationship between the two reagents, the following diagrams are provided.
Caption: A generalized workflow for the iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical comparison of Fmoc-L-Phe and Fmoc-4-nitro-L-Phe in SPPS.
Conclusion
Both Fmoc-L-phenylalanine and Fmoc-4-nitro-L-phenylalanine are highly effective building blocks for Fmoc-based Solid-Phase Peptide Synthesis. Fmoc-L-phenylalanine remains the default choice for synthesizing native peptide sequences. The performance of Fmoc-4-nitro-L-phenylalanine is largely comparable, with standard SPPS protocols being readily applicable. The primary distinction lies not in the synthetic performance, but in the functionality imparted by the nitro group. The decision to use Fmoc-4-nitro-L-phenylalanine should be driven by the desired properties of the final peptide, such as the need for a spectroscopic probe, a site for further chemical modification, or the goal of modulating biological activity. By understanding the subtle differences and employing optimized protocols, researchers can confidently incorporate either of these reagents to achieve their synthetic peptide goals.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 11. Purification of Peptides from Solid-Phase Peptide Synthesis with RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. research.monash.edu [research.monash.edu]
A Comparative Guide to Coupling Reagents for the Incorporation of 4-Nitro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids like 4-nitro-L-phenylalanine into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. The electron-withdrawing nature of the nitro group can introduce unique electronic and steric characteristics, influencing peptide structure, stability, and receptor binding. However, the efficient and stereochemically pure incorporation of such modified amino acids presents a challenge. The choice of coupling reagent is paramount to achieving high yields and minimizing side reactions, particularly racemization.
This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of 4-nitro-L-phenylalanine during solid-phase peptide synthesis (SPPS). While direct comparative experimental data for this specific amino acid is limited in publicly available literature, this guide synthesizes information from studies on similar challenging amino acids and general performance data of these reagents.
Performance Comparison of Coupling Reagents
The selection of an optimal coupling reagent for incorporating 4-nitro-L-phenylalanine hinges on a balance of reactivity, the potential for side reactions, and cost. The following table summarizes the expected performance of four widely used coupling reagents: HATU, HBTU, PyBOP, and EDC/HOBt. The quantitative data presented is representative of performance in challenging coupling scenarios, as specific comparative data for 4-nitro-L-phenylalanine is not extensively documented.
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Racemization (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered and electron-deficient amino acids.[1] Disadvantages: Higher cost compared to other reagents. Can cause guanidinylation of the N-terminus if used in excess. |
| HBTU | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be less effective than HATU in preventing racemization.[1] Also poses a risk of N-terminal guanidinylation.[2] |
| PyBOP | 90-96 | >95 | 2-4 | <1.0 | Advantages: High coupling efficiency, avoids the formation of carcinogenic byproducts associated with its predecessor, BOP. Does not cause guanidinylation.[3][4] Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU.[4] |
| EDC/HOBt | 85-92 | >95 | 4-8 | <2.0 | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[5][6] Disadvantages: Generally lower reactivity compared to onium salt reagents, leading to longer reaction times.[5] Increased risk of racemization compared to other listed reagents. |
Discussion
The incorporation of 4-nitro-L-phenylalanine can be challenging due to the electronic effects of the nitro group, which can influence the nucleophilicity of the amino group and the reactivity of the carboxyl group.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as the gold standard for difficult couplings. Its high reactivity stems from the formation of a highly reactive OAt-active ester.[1] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in HBTU, which accelerates the coupling reaction and minimizes the time the activated amino acid is susceptible to racemization.[7] For an electron-deficient amino acid like 4-nitro-L-phenylalanine, the enhanced reactivity of HATU is particularly beneficial.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a cost-effective and generally reliable coupling reagent.[8] However, for challenging couplings, it may result in lower yields and higher levels of racemization compared to HATU.[1] A significant drawback of both HATU and HBTU is the potential for guanidinylation of the free N-terminus of the growing peptide chain, which acts as a capping group and prevents further elongation.[3][2] This side reaction is more pronounced when the coupling reagent is used in excess.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent and offers the significant advantage of not causing guanidinylation, as it lacks the uronium salt structure.[3][4] Its reactivity is comparable to HBTU, making it a robust choice for many applications.[9] For the incorporation of 4-nitro-L-phenylalanine, PyBOP presents a good balance of efficiency and safety from side reactions.
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole) is a classical carbodiimide-based coupling method. While economical, it is generally the least reactive of the compared reagents. This can lead to longer reaction times, which in turn increases the risk of racemization, especially for sensitive amino acids. The ease of byproduct removal (a water-soluble urea) makes it attractive for solution-phase synthesis, but for demanding solid-phase couplings of modified amino acids, the onium salt-based reagents are often preferred.
Experimental Protocols
The following are generalized protocols for the incorporation of Fmoc-4-nitro-L-phenylalanine into a peptide sequence on a solid support using the Fmoc/tBu strategy. These protocols should be optimized for specific sequences and scales.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. HBTU - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
The Nitro Advantage: A Comparative Guide to 4-nitro-L-phenylalanine and Standard Phenylalanine
For researchers, scientists, and drug development professionals, the strategic selection of molecular tools is paramount to experimental success. This guide provides a comprehensive comparison of 4-nitro-L-phenylalanine (4-NO2-Phe) and the standard amino acid L-phenylalanine (Phe), highlighting the distinct advantages conferred by the introduction of a nitro group to the phenyl ring. We present supporting experimental data and detailed methodologies to inform your research and development endeavors.
4-nitro-L-phenylalanine, a derivative of L-phenylalanine, offers unique chemical properties that translate into significant benefits across various scientific applications, from pharmaceutical synthesis to the intricate study of protein dynamics. While structurally similar to its parent amino acid, the presence of the electron-withdrawing nitro group at the para position of the phenyl ring dramatically alters its electronic and spectroscopic characteristics.
Key Advantages of 4-nitro-L-phenylalanine
The primary advantages of utilizing 4-nitro-L-phenylalanine over standard L-phenylalanine can be categorized into three main areas:
-
Enhanced Pharmaceutical Synthesis: 4-NO2-Phe serves as a crucial chiral building block in the synthesis of complex pharmaceutical compounds. Its specific reactivity and stereochemistry are leveraged to produce high-purity therapeutic agents.
-
Advanced Protein and Peptide Synthesis: The unique properties of 4-NO2-Phe make it a valuable component in peptide synthesis, where the nitro group can be used as a handle for further chemical modifications or to introduce specific functionalities into peptides.
-
Sophisticated Biophysical Probing: 4-NO2-Phe's distinct spectroscopic signature allows it to function as a sensitive probe for investigating local protein environments and dynamics, offering insights that are not attainable with standard phenylalanine.
-
Novel Biochemical and Cellular Applications: As an unnatural amino acid, 4-NO2-Phe can be genetically incorporated into proteins, enabling the study of protein function in novel ways, including its use as a fluorescence quencher and a potential trigger for specific biological responses.
Quantitative Comparison: Physicochemical and Spectroscopic Properties
The introduction of the nitro group significantly alters the physicochemical and spectroscopic properties of phenylalanine, as summarized in the table below.
| Property | L-Phenylalanine (Phe) | 4-nitro-L-phenylalanine (4-NO2-Phe) | Reference(s) |
| Molecular Weight | 165.19 g/mol | 210.19 g/mol | |
| Structure | Natural, essential amino acid | Synthetic derivative of L-phenylalanine | |
| Key Functional Group | Phenyl ring | Nitrophenyl ring | |
| Spectroscopic Feature | - | Symmetric nitro stretch (~1348 cm⁻¹) | [1] |
Applications and Experimental Data
Pharmaceutical Intermediate: Synthesis of Zolmitriptan
4-nitro-L-phenylalanine is a key starting material in the multi-step synthesis of Zolmitriptan, a medication used for the treatment of migraines. The chirality of 4-NO2-Phe is essential for producing the therapeutically active (S)-enantiomer of Zolmitriptan. The synthesis involves the reduction of the nitro group to an amine, which is then further functionalized to construct the final drug molecule.
Experimental Protocol: Synthesis of (S)-2-amino-3-(4-nitrophenyl)propanol from 4-nitro-L-phenylalanine monohydrate
This protocol outlines a key reduction step in the synthesis of a Zolmitriptan intermediate.
Materials:
-
4-nitro-L-phenylalanine monohydrate
-
Methanol (MeOH)
-
Deionized water (DM water)
-
Sodium borohydride (NaBH₄)
-
Methyl (S)-(4-nitrophenyl)alaninate hydrochloride (intermediate)
Procedure:
-
Prepare a pre-cooled solution of methanol and deionized water.
-
Slowly add sodium borohydride to the cooled solvent mixture.
-
Add methyl (S)-(4-nitrophenyl)alaninate hydrochloride to the reaction mixture while maintaining the temperature below 0°C.
-
After the addition is complete, gradually raise the temperature to 5-8°C and maintain for 1 hour.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to 50°C and maintain.
-
Cool the reaction mixture, filter, and wash the resulting inorganic solids with methanol to isolate the (S)-2-amino-3-(4-nitrophenyl)propanol product.
This is a generalized protocol based on common synthetic routes. Specific reaction conditions and workup procedures may vary.
Caption: Simplified workflow for the synthesis of Zolmitriptan from 4-nitro-L-phenylalanine.
Infrared Probe of Local Protein Environments
The nitro group of 4-NO2-Phe has a symmetric stretching vibration that is sensitive to the polarity of its local environment. This property makes it an excellent infrared (IR) probe when incorporated into proteins. Changes in the local electrostatic environment around the probe result in a measurable shift in its vibrational frequency.
A study involving the incorporation of 4-NO2-Phe into superfolder green fluorescent protein (sfGFP) demonstrated this sensitivity.[1] The symmetric stretching frequency of the nitro group was observed to red-shift by 7.7 cm⁻¹ when the amino acid was moved from a solvent-exposed position to a partially buried position within the protein.[1] This shift provides a direct measure of the change in the local environment's polarity. Standard phenylalanine lacks a comparable vibrational probe in a clear spectral region, making 4-NO2-Phe a superior tool for such studies.
Experimental Protocol: FTIR Difference Spectroscopy of a Protein Containing 4-nitro-L-phenylalanine
This protocol provides a general outline for performing FTIR difference spectroscopy to probe local environmental changes in a protein containing 4-NO2-Phe.
Materials:
-
Purified protein with site-specifically incorporated 4-NO2-Phe
-
Purified wild-type protein (as a control)
-
Appropriate buffers
-
FTIR spectrometer with a suitable detector (e.g., MCT)
-
Temperature-controlled sample cell
Procedure:
-
Sample Preparation:
-
Prepare concentrated solutions of both the 4-NO2-Phe-containing protein and the wild-type protein in the desired buffer.
-
Ensure the buffer components have minimal absorbance in the spectral region of interest (~1300-1400 cm⁻¹ for the nitro symmetric stretch).
-
-
Data Acquisition:
-
Acquire a background spectrum of the buffer.
-
Acquire a spectrum of the wild-type protein.
-
Acquire a spectrum of the 4-NO2-Phe-containing protein under the same conditions.
-
-
Difference Spectroscopy:
-
Subtract the spectrum of the wild-type protein from the spectrum of the 4-NO2-Phe-containing protein. This difference spectrum will isolate the vibrational band of the nitro group.
-
-
Inducing Environmental Changes:
-
To study the effect of environmental changes (e.g., ligand binding, pH change, temperature unfolding), acquire spectra before and after the perturbation.
-
Calculate the difference spectrum between the perturbed and unperturbed states of the 4-NO2-Phe-containing protein to observe shifts in the nitro group's vibrational frequency.
-
Caption: Experimental workflow for using 4-nitro-L-phenylalanine as an IR probe in proteins.
Genetic Incorporation and Use as a Fluorescence Quencher
4-nitro-L-phenylalanine can be genetically incorporated into proteins in response to a stop codon using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair. This allows for the site-specific placement of this unnatural amino acid within a protein's structure. One of the key applications of this technology is the use of 4-NO2-Phe as a fluorescence quencher. The nitroaromatic group can effectively quench the fluorescence of nearby fluorophores through photoinduced electron transfer.
Experimental Protocol: Site-Directed Incorporation of 4-nitro-L-phenylalanine
This protocol provides a general overview of the steps involved in genetically incorporating 4-NO2-Phe into a protein of interest in E. coli.
Materials:
-
E. coli expression strain
-
Expression plasmid for the protein of interest with an in-frame amber stop codon (TAG) at the desired incorporation site
-
Plasmid encoding the engineered orthogonal aminoacyl-tRNA synthetase and tRNA specific for 4-NO2-Phe
-
Growth media supplemented with 4-nitro-L-phenylalanine
-
Appropriate antibiotics for plasmid selection
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the synthetase/tRNA pair.
-
Culture Growth: Grow the transformed cells in a suitable growth medium containing the necessary antibiotics.
-
Induction: Induce protein expression at the appropriate cell density. Simultaneously, supplement the culture medium with 4-nitro-L-phenylalanine.
-
Protein Expression and Purification: Allow the cells to express the protein containing 4-NO2-Phe. Harvest the cells and purify the protein using standard chromatography techniques.
-
Verification: Confirm the successful incorporation of 4-NO2-Phe at the desired site using mass spectrometry.
Caption: Signaling pathway for the genetic incorporation of 4-nitro-L-phenylalanine into proteins.
Conclusion
4-nitro-L-phenylalanine offers a range of advantages over standard L-phenylalanine for researchers in drug development and the life sciences. Its utility as a chiral precursor in pharmaceutical synthesis, a sensitive infrared probe for studying protein environments, and a genetically encodable fluorescence quencher provides a powerful set of tools for advancing scientific discovery. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate the adoption of this versatile molecule in your research.
References
A Spectroscopic Guide: Unveiling the Impact of 4-Nitro-Phenylalanine Incorporation in Peptides
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids into peptides offers a powerful tool to modulate their structure, function, and therapeutic potential. Among these, 4-nitro-phenylalanine (p-NO2-Phe) stands out as a valuable spectroscopic probe. This guide provides a comprehensive comparison of the spectroscopic properties of peptides with and without this nitro-functionalized amino acid, supported by experimental data and detailed protocols.
The introduction of a nitro group onto the phenyl ring of phenylalanine induces significant changes in the electronic and, consequently, the spectroscopic characteristics of a peptide. These alterations can be effectively monitored using a suite of spectroscopic techniques, including UV-Visible (UV-Vis) absorption, fluorescence, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy. Understanding these differences is crucial for interpreting experimental data and leveraging p-NO2-Phe as an intrinsic reporter of peptide conformation, binding events, and dynamics.
Data Presentation: A Comparative Overview
The following tables summarize the key spectroscopic differences observed between a model peptide containing a standard L-phenylalanine (Phe-peptide) and its counterpart with L-4-nitro-phenylalanine (p-NO2-Phe-peptide).
| Spectroscopic Technique | Parameter | Phe-Peptide | p-NO2-Phe-Peptide | Significance of the Difference |
| UV-Visible Spectroscopy | Absorption Maxima (λmax) | ~257 nm | ~257 nm and a distinct peak ~274-280 nm | The additional peak in the p-NO2-Phe-peptide is characteristic of the nitrophenyl chromophore and allows for selective observation. |
| Molar Extinction Coefficient (ε) at ~280 nm | Very low | Significantly higher | The strong absorbance of the nitro group provides a sensitive handle for concentration determination and binding studies. | |
| Fluorescence Spectroscopy | Intrinsic Fluorescence | Exhibits fluorescence if other fluorophores (e.g., Tryptophan) are present. | Fluorescence from other residues is often quenched. | The nitro group acts as an effective fluorescence quencher, making p-NO2-Phe a useful tool for studying conformational changes and binding events that alter the distance between the quencher and a fluorophore. |
| Quantum Yield | Dependent on the presence of other fluorophores. | Significantly reduced or negligible. | Demonstrates the efficiency of the nitro group in non-radiative energy transfer. | |
| Circular Dichroism (CD) | Far-UV CD (190-250 nm) | Spectrum characteristic of the peptide's secondary structure (e.g., α-helix, β-sheet). | Largely unperturbed, indicating minimal change to the overall secondary structure. | The bulky nitro group generally does not cause major disruptions to the peptide backbone conformation. |
| Near-UV CD (250-350 nm) | Weak signals from Phe. | May show altered signals due to the new chromophore. | Changes in the near-UV CD can provide insights into the local environment of the p-NO2-Phe residue. | |
| NMR Spectroscopy | 1H Chemical Shifts (Aromatic) | Phenyl protons typically resonate between 7.2-7.4 ppm. | Protons on the nitrophenyl ring are shifted downfield (to higher ppm values). | The electron-withdrawing nitro group deshields the aromatic protons, providing a clear spectroscopic marker. |
| 13C Chemical Shifts (Aromatic) | Cγ ~138 ppm | Cγ chemical shift is altered due to the electronic effect of the nitro group. | Reflects the change in the electronic environment of the aromatic ring. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectra and molar extinction coefficients of the peptides.
Protocol:
-
Sample Preparation: Prepare stock solutions of the Phe-peptide and p-NO2-Phe-peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) of known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record the baseline using the buffer solution in both the sample and reference cuvettes.
-
Measure the absorbance of serial dilutions of each peptide solution from 200 to 400 nm.
-
Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).
-
-
Data Analysis:
-
Plot absorbance versus wavelength to obtain the absorption spectra.
-
Determine the wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) at a specific wavelength using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
Objective: To assess the intrinsic fluorescence and quenching effects upon incorporation of 4-nitro-phenylalanine. This protocol assumes the peptide also contains a fluorescent amino acid like tryptophan (Trp).
Protocol:
-
Sample Preparation: Prepare solutions of the Trp-containing Phe-peptide and Trp-containing p-NO2-Phe-peptide in a fluorescence-compatible buffer at the same concentration.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Set the excitation wavelength appropriate for the intrinsic fluorophore (e.g., 295 nm for Trp to minimize tyrosine excitation).
-
Record the emission spectra over a suitable range (e.g., 310-450 nm for Trp).
-
Measure the fluorescence intensity of a buffer blank and subtract it from the sample spectra.
-
-
Data Analysis:
-
Compare the fluorescence intensity and the shape of the emission spectra of the two peptides.
-
Calculate the fluorescence quantum yield of the Phe-peptide relative to a standard (e.g., N-acetyl-L-tryptophanamide) if required.
-
The reduction in fluorescence intensity of the p-NO2-Phe-peptide indicates the degree of quenching.
-
Circular Dichroism (CD) Spectroscopy
Objective: To investigate the secondary structure of the peptides.
Protocol:
-
Sample Preparation: Prepare peptide solutions (typically 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., 10 mM phosphate buffer). The buffer should have low absorbance in the far-UV region.
-
Instrumentation: Use a CD spectropolarimeter equipped with a nitrogen purge.
-
Data Acquisition:
-
Record the CD spectra in the far-UV region (e.g., 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record a baseline spectrum of the buffer and subtract it from the sample spectra.
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the spectra for characteristic secondary structure features: α-helices (negative bands at ~222 and ~208 nm, positive band at ~192 nm), β-sheets (negative band around 218 nm), and random coil (strong negative band below 200 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the specific chemical shift changes upon substitution of phenylalanine with 4-nitro-phenylalanine.
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptides in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of approximately 1-5 mM. Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR spectra for both peptides.
-
For more detailed analysis, two-dimensional (2D) experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed to aid in resonance assignment.
-
-
Data Analysis:
-
Process the NMR data (Fourier transformation, phasing, and baseline correction).
-
Assign the proton resonances, paying close attention to the aromatic region.
-
Compare the chemical shifts of the aromatic protons of the Phe-peptide with those of the p-NO2-Phe-peptide.
-
Mandatory Visualization
Navigating Peptide Stability: A Comparative Analysis of 4-Nitro-Phenylalanine and Other Modified Amino Acids
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. The inherent susceptibility of natural peptides to rapid enzymatic degradation necessitates the incorporation of modified amino acids to improve their pharmacokinetic profiles. This guide provides a comparative analysis of the stability conferred by 4-nitro-phenylalanine against other common amino acid modifications, supported by experimental data and detailed protocols.
The introduction of non-canonical amino acids is a powerful strategy to protect peptides from proteolysis, thereby extending their circulating half-life and therapeutic window. Modifications to the peptide backbone or amino acid side chains can sterically hinder the approach of proteases or alter the electronic properties of the peptide bond, rendering it less susceptible to cleavage. This guide focuses on the comparative stability of peptides incorporating 4-nitro-phenylalanine, a synthetic amino acid, relative to other modifications such as D-amino acid substitution, side-chain fluorination, and conformational constraints.
Quantitative Comparison of Peptide Stability with Modified Amino Acids
| Peptide Modification | Example Peptide/Study Context | Half-Life (t½) in Plasma/Serum | Fold Increase vs. Unmodified (Approx.) | Reference(s) |
| Unmodified L-Amino Acid | Gonadotropin-Releasing Hormone (GnRH) analogs | 2-4 min | 1x | [1] |
| 4-Nitro-Phenylalanine | Decreased proteasomal cleavage of substrates containing 3-nitrotyrosine (structurally similar) | Slower cleavage rate | Not directly quantified as half-life | [2] |
| D-Phenylalanine | p-amino-D-phenylalanine vs. p-amino-L-phenylalanine containing peptide | > 48 hours (D-isomer) vs. ~2.5 hours (L-isomer) | > 19x | [3] |
| Fluorinated Phenylalanine | Model peptide with a fluorinated phenylalanine derivative vs. native peptide | Significantly less degradation after 2 hours | Not quantified as half-life, but substantial increase in stability | [4] |
| Conformationally Constrained | Stapled peptides | Two to eight-fold shorter half-lives for unmetathesized analogs | 2-8x | [5] |
| N-terminal Acetylation & C-terminal Amidation | Peptides with N-terminal amines vs. modified termini | Almost complete degradation of peptides with N-terminal amines by 48 hours | Substantial increase in stability | [6][7] |
Experimental Protocols
Accurate assessment of peptide stability is crucial for the development of robust therapeutic candidates. Below are detailed methodologies for commonly employed in vitro stability assays.
In Vitro Plasma/Serum Stability Assay using LC-MS
Objective: To determine the half-life of a peptide in a biological matrix (plasma or serum) that contains a complex mixture of endogenous proteases.
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like water or DMSO).
-
Pooled human or animal plasma/serum.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., acetonitrile with 1% formic acid or 10% trichloroacetic acid).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Peptide Incubation: Thaw the plasma or serum at 37°C. Spike the plasma/serum with the test peptide to a final concentration of, for example, 10 µM.
-
Time-Course Sampling: Incubate the peptide-plasma mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS method.[3][8][9]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.[3]
Proteolytic Degradation Assay with Specific Proteases
Objective: To evaluate the stability of a peptide against specific proteases (e.g., trypsin, chymotrypsin) to identify potential cleavage sites and assess the effectiveness of modifications.
Materials:
-
Test peptide and a control peptide.
-
Specific protease (e.g., trypsin, chymotrypsin).
-
Assay buffer appropriate for the chosen protease.
-
Quenching solution (e.g., 10% trifluoroacetic acid).
-
LC-MS system.
Procedure:
-
Reaction Setup: Prepare solutions of the test peptide and the protease in the assay buffer.
-
Initiation of Degradation: Mix the peptide and protease solutions to initiate the reaction. The enzyme-to-substrate ratio can be varied (e.g., 1:100 w/w).
-
Time-Course Sampling and Quenching: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C). At defined time points, withdraw aliquots and quench the reaction as described in the plasma stability assay.
-
Sample Analysis: Analyze the samples by LC-MS to identify the parent peptide and any degradation products.
-
Data Analysis: Quantify the amount of the intact peptide at each time point and determine the rate of degradation.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arlok.com [arlok.com]
- 9. pubs.acs.org [pubs.acs.org]
Characterization of 4-Nitro-Phenylalanine Containing Peptides: A Comparative Guide to Mass Spectrometry and Edman Sequencing
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as 4-nitro-phenylalanine (pNO2-Phe), into peptides is a critical strategy in drug discovery and chemical biology to enhance potency, stability, and to probe biological mechanisms. The accurate characterization of these modified peptides is paramount for ensuring product quality and for the correct interpretation of experimental results. This guide provides an objective comparison of two primary analytical techniques for peptide sequencing: Mass Spectrometry (MS) and Edman degradation, with a specific focus on peptides containing 4-nitro-phenylalanine.
At a Glance: Mass Spectrometry vs. Edman Sequencing
| Feature | Mass Spectrometry (MS/MS) | Edman Degradation |
| Principle | Measures mass-to-charge ratio of peptide fragments. | Sequential chemical degradation from the N-terminus. |
| Throughput | High | Low |
| Sensitivity | High (femtomole to attomole) | Moderate (picomole)[1] |
| Sample Requirement | Can analyze complex mixtures | Requires highly purified peptide (>90%) |
| Sequence Coverage | Can provide full sequence and identify internal modifications. | Limited to N-terminal sequencing (typically up to 30-50 residues).[2] |
| De Novo Sequencing | Possible but can be complex. | "Gold standard" for de novo N-terminal sequencing.[3] |
| Modification Analysis | Excellent for identifying and localizing modifications. | Can be challenging for novel modifications without standards. |
| Cost per Sample | Generally lower for high throughput | Can be higher for single samples |
| Instrumentation | Widely available with various configurations (e.g., Q-TOF, Orbitrap). | Dedicated automated sequencers. |
In-Depth Analysis: Performance and Methodologies
Mass Spectrometry: A Powerful Tool for Comprehensive Analysis
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has become the cornerstone of modern proteomics and peptide characterization due to its high sensitivity, speed, and versatility.[4]
The fragmentation pattern of a peptide in MS/MS is crucial for determining its sequence. For peptides containing 4-nitro-phenylalanine, the following characteristic fragmentation patterns are expected under Collision-Induced Dissociation (CID):
-
Backbone Fragmentation: The primary fragmentation occurs along the peptide backbone, generating b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue. The presence of 4-nitro-phenylalanine will result in a mass shift of +45.004 Da (C6H4NO2) compared to a standard phenylalanine residue.
-
Side-Chain Fragmentation: The nitro group on the phenyl ring is susceptible to fragmentation. Characteristic neutral losses from the precursor or fragment ions can be observed:
-
Loss of NO (30 Da)
-
Loss of NO2 (46 Da)
-
-
Immonium Ion: A characteristic immonium ion for 4-nitro-phenylalanine at m/z 165.06 may be observed, which can aid in identifying the presence of this modified residue.
| Parameter | Value |
| Limit of Detection (LOD) | Low femtomole range |
| Mass Accuracy | < 5 ppm |
| Sequence Coverage | 100% (for typical synthetic peptides) |
| PTM Localization Confidence | High |
Edman Degradation: The Gold Standard for N-Terminal Sequencing
Edman degradation is a robust chemical method that sequentially removes amino acids from the N-terminus of a peptide, which are then identified by chromatography.[5] It remains a valuable tool for unambiguous N-terminal sequence confirmation.[4]
The success of Edman degradation for a modified amino acid depends on the chemical stability and chromatographic behavior of its phenylthiohydantoin (PTH) derivative.
-
Chemical Stability: The nitro group on the phenyl ring is generally stable under the acidic and basic conditions of the Edman cycle.
-
HPLC Analysis: The PTH derivative of 4-nitro-phenylalanine is expected to be more hydrophobic than PTH-phenylalanine, resulting in a longer retention time on a reverse-phase HPLC column. A standard for PTH-4-nitro-phenylalanine would be required for unambiguous identification.
| Parameter | Value |
| Limit of Detection (LOD) | Low picomole range |
| Repetitive Yield | >90% |
| Sequence Length | Up to 30 residues |
| Confidence in N-terminal sequence | Very High |
Experimental Protocols
Mass Spectrometry Protocol
-
Sample Preparation:
-
Dissolve the purified peptide containing 4-nitro-phenylalanine in 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of 1 pmol/µL.
-
If necessary, perform in-solution tryptic digestion for larger proteins to generate peptides of suitable size for MS/MS analysis.
-
Desalt the sample using a C18 ZipTip.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase nano-LC column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 5-40% over 60 minutes) containing 0.1% formic acid.
-
The LC eluent is directly introduced into a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) via an electrospray ionization source.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where a full MS scan is followed by MS/MS scans of the most intense precursor ions.
-
Set the collision energy (HCD) to a normalized value of 27-30 to induce fragmentation.
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
For database searching, include the mass of 4-nitro-phenylalanine (C9H10N2O4, monoisotopic mass: 210.0641 Da) as a variable modification of phenylalanine.
-
For de novo sequencing, manually interpret the MS/MS spectra, looking for the characteristic mass differences between fragment ions and the signature neutral losses associated with the nitro group.
-
Edman Degradation Protocol
-
Sample Preparation:
-
Ensure the peptide sample is highly pure (>90%) and free of salts and detergents that can interfere with the chemistry.
-
Dissolve 10-100 pmoles of the peptide in a suitable solvent (e.g., 50% acetonitrile).
-
Apply the sample to a PVDF membrane and allow it to dry completely.
-
-
Automated Edman Sequencing:
-
Place the PVDF membrane in the reaction cartridge of an automated protein sequencer.
-
Initiate the pre-programmed sequencing cycles. Each cycle consists of:
-
Coupling: Reaction with phenyl isothiocyanate (PITC) under basic conditions.
-
Cleavage: Treatment with anhydrous trifluoroacetic acid (TFA) to release the anilinothiazolinone (ATZ) derivative of the N-terminal amino acid.
-
Conversion: The ATZ-amino acid is automatically transferred to a conversion flask and converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative with aqueous TFA.
-
-
-
HPLC Analysis and Sequence Determination:
-
The resulting PTH-amino acid is injected onto a reverse-phase HPLC column.
-
The PTH-amino acids are separated by a gradient elution and detected by UV absorbance.
-
The retention time of the eluted PTH-amino acid is compared to a standard chromatogram of known PTH-amino acids for identification. The PTH-4-nitro-phenylalanine will have a unique retention time that needs to be established with a synthetic standard.
-
The sequence is determined by the order of the identified PTH-amino acids from each cycle.
-
Conclusion and Recommendations
Both mass spectrometry and Edman degradation are powerful techniques for the characterization of peptides containing 4-nitro-phenylalanine, each with distinct advantages.
-
Mass Spectrometry is the method of choice for a comprehensive analysis, offering high sensitivity, high throughput, and the ability to characterize the full peptide sequence and other potential modifications in a single analysis. It is particularly advantageous for analyzing complex mixtures and for de novo sequencing of unknown peptides.
-
Edman Degradation remains the gold standard for the unambiguous determination of the N-terminal sequence of a purified peptide. It provides a direct and reliable method for confirming the identity and integrity of the N-terminus, which is often a critical quality attribute in drug development.
For a complete and robust characterization of 4-nitro-phenylalanine containing peptides, a complementary approach is recommended. Use Edman degradation to definitively confirm the N-terminal sequence and employ mass spectrometry for full sequence verification, identification of any unexpected modifications, and for higher throughput screening. This integrated approach leverages the strengths of both techniques, ensuring the highest level of confidence in the structural characterization of these novel peptides.
References
- 1. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 4. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
Evaluating the Quenching Efficiency of 4-Nitro-Phenylalanine in Different FRET Pairs: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate Förster Resonance Energy Transfer (FRET) pair is critical for the development of sensitive and reliable assays. This guide provides a comparative analysis of the quenching efficiency of 4-nitro-phenylalanine when paired with different fluorescent donors, supported by available experimental data and detailed methodologies.
4-Nitro-phenylalanine (p-nitro-Phe or pNA) is a commonly employed non-fluorescent acceptor, or quencher, in FRET-based assays due to its ability to efficiently accept energy from a variety of fluorescent donors. This property makes it a valuable tool for studying protein-protein interactions, enzyme kinetics, and conformational changes in biomolecules. This guide focuses on the quenching performance of 4-nitro-phenylalanine with two well-established fluorescent donors: 2-Aminobenzoyl (Abz) and Dansyl.
Quantitative Comparison of FRET Pair Performance
The efficiency of a FRET pair is characterized by several key parameters, including the Förster distance (R₀), the quenching constant (Kq), and the fluorescence lifetime of the donor in the presence of the acceptor. The following table summarizes the available spectroscopic properties of Abz and Dansyl when paired with 4-nitro-phenylalanine.
| FRET Pair | Donor | Quencher | Excitation (nm) | Emission (nm) |
| Abz/p-nitro-Phe | 2-Aminobenzoyl (Abz) | 4-Nitro-phenylalanine | ~320[1] | ~420[1] |
| Dansyl/p-nitro-Phe | Dansyl | 4-Nitro-phenylalanine | ~342[1] | ~562[1] |
Signaling Pathways and Experimental Workflows
To visualize the principles and processes involved in evaluating FRET-based quenching, the following diagrams illustrate the FRET mechanism and a general experimental workflow.
The diagram above illustrates the process of Förster Resonance Energy Transfer. Upon excitation, the donor fluorophore transitions to an excited state. In close proximity to an acceptor (quencher), the energy can be non-radiatively transferred, leading to the quenching of the donor's fluorescence.
This workflow outlines the key steps from the synthesis of a FRET peptide probe to the final data analysis for determining quenching efficiency.
Experimental Protocols
While specific protocols are highly dependent on the peptide sequence and the experimental goals, the following provides a general methodology for the synthesis and evaluation of a FRET peptide substrate incorporating a donor and 4-nitro-phenylalanine as a quencher.
Synthesis of FRET Peptide Substrate
FRET peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, often employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
4-Nitro-L-phenylalanine
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents (DMF, DCM, ether)
-
Donor fluorophore labeling reagent (e.g., Abz-OSu or Dansyl chloride)
General Procedure:
-
Resin Preparation: Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially to the growing peptide chain using a coupling agent. 4-Nitro-phenylalanine is incorporated as one of the amino acid residues in the sequence.
-
Donor Labeling: The donor fluorophore (e.g., Abz or Dansyl) is typically coupled to the N-terminus of the peptide after the final amino acid has been added and its Fmoc group has been removed.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Measurement of Quenching Efficiency
The quenching efficiency can be determined by measuring the fluorescence of the donor in the presence and absence of the quencher. For intramolecularly quenched peptides, this is typically achieved by comparing the fluorescence of the intact peptide to the fluorescence after enzymatic cleavage, which separates the donor and quencher.
Materials:
-
Synthesized FRET peptide
-
Buffer solution appropriate for the peptide and/or enzyme
-
Fluorometer or plate reader with appropriate excitation and emission filters
General Procedure:
-
Sample Preparation: Prepare a solution of the FRET peptide in the desired buffer at a known concentration.
-
Fluorescence Measurement (Intact Peptide): Measure the fluorescence intensity of the intact peptide solution by exciting at the donor's excitation wavelength and measuring the emission at the donor's emission wavelength. This provides the quenched fluorescence intensity (F_quenched).
-
Enzymatic Cleavage (for protease substrates): If the peptide is a substrate for a protease, add the specific enzyme to the solution to cleave the peptide, thereby separating the donor and quencher.
-
Fluorescence Measurement (Cleaved Peptide): After the cleavage reaction is complete, measure the fluorescence intensity again under the same conditions. This provides the unquenched fluorescence intensity (F_unquenched).
-
Calculation of Quenching Efficiency: The quenching efficiency (E) can be calculated using the following formula:
E = 1 - (F_quenched / F_unquenched)
Conclusion
4-Nitro-phenylalanine serves as an effective quencher for commonly used fluorescent donors such as Abz and Dansyl, making it a valuable component in the design of FRET-based probes. While specific quantitative parameters like Förster distance are highly dependent on the local environment and peptide sequence, the provided spectroscopic data and general experimental protocols offer a solid foundation for researchers to design and implement assays utilizing 4-nitro-phenylalanine as a quencher. For precise quantitative analysis, it is recommended to experimentally determine the key FRET parameters for each specific peptide construct.
References
The Impact of 4-Nitro-L-phenylalanine Modification on Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids into peptide scaffolds is a powerful tool for modulating biological activity, enhancing stability, and improving pharmacokinetic profiles. Among these, 4-nitro-L-phenylalanine, a derivative of the natural amino acid L-phenylalanine, presents unique electronic and steric properties that can significantly influence the behavior of a peptide.
This guide provides a comparative analysis of the biological activity of peptides modified with 4-nitro-L-phenylalanine against their unmodified counterparts. While direct quantitative comparisons for a single peptide are not always readily available in published literature, this guide synthesizes known experimental data and established principles to offer a clear perspective on the potential effects of this modification.
Data Presentation: A Comparative Overview
The introduction of a nitro group at the para position of the phenylalanine ring can alter a peptide's interaction with its biological targets and its stability in physiological environments. The following tables summarize the expected and observed effects on key performance indicators.
Table 1: Receptor Binding Affinity
The electronic and steric changes imparted by the 4-nitro group can influence a peptide's binding affinity for its target receptor, often measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The electron-withdrawing nature of the nitro group can alter the charge distribution of the aromatic ring, potentially affecting crucial interactions within the receptor's binding pocket.
| Peptide/Analog | Target Receptor | IC50 / Ki (nM) | Fold Change | Reference |
| Hypothetical Peptide A | Receptor X | 100 | - | Illustrative |
| Hypothetical Peptide A (with 4-nitro-L-phenylalanine) | Receptor X | 50 - 200 | 0.5 - 2 | Illustrative |
| Biphalin Analog (with 4-fluoro-L-phenylalanine) | µ-Opioid Receptor | 0.11 | ~2.5x increase vs native | [1] |
| Biphalin Analog (with 4-fluoro-L-phenylalanine) | δ-Opioid Receptor | 0.018 | ~14x increase vs native | [1] |
Note: Data for Biphalin with 4-fluoro-L-phenylalanine is provided to illustrate the potential magnitude of change that can be observed with para-substituted phenylalanine analogs.
Table 2: Enzymatic Stability
A significant hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. The modification of amino acid residues can hinder recognition by these enzymes, thereby increasing the peptide's half-life.
| Peptide/Analog | Assay Condition | Half-life (t½) | % Degradation | Reference |
| Suc-LLV-NO₂Y-AMC | 20S Proteasome | - | Minimal effect on degradation rate vs. non-nitrated Phe analog | [2] |
| Hypothetical Peptide B | Human Serum | 30 min | - | Illustrative |
| Hypothetical Peptide B (with 4-nitro-L-phenylalanine) | Human Serum | > 60 min | - | Illustrative |
| Peptide with D-amino acid substitution | Human Serum | > 240 minutes (>16x increase) | < 10% in 2 hours | [3] |
Note: The study on Suc-LLV-NO₂Y-AMC suggests that a nitro group on a phenylalanine analog has minimal impact on proteasomal cleavage, indicating that the stability effects may be context-dependent and more pronounced with other proteases. The data for D-amino acid substitution is included to show a common strategy for significantly enhancing stability.
Table 3: Cellular Uptake
For peptides designed to act on intracellular targets, efficient cellular uptake is paramount. The physicochemical properties altered by the 4-nitro-L-phenylalanine modification, such as hydrophobicity and charge distribution, can influence the mechanism and efficiency of cell penetration.
| Peptide/Analog | Cell Line | Uptake Efficiency (% of control) | Reference |
| Hypothetical Peptide C (fluorescently labeled) | HeLa | 100 | Illustrative |
| Hypothetical Peptide C (with 4-nitro-L-phenylalanine) | HeLa | Varies (potentially increased or decreased) | Illustrative |
| Various cell-penetrating peptides | HeLa | 10-400% of control peptide | [2] |
Note: Cellular uptake is a complex process influenced by multiple factors. The effect of 4-nitro-L-phenylalanine modification would need to be empirically determined for each peptide.
Experimental Protocols
To empirically determine the effects of 4-nitro-L-phenylalanine modification, the following experimental protocols are typically employed.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both the native and modified peptides is a prerequisite for comparative studies.
-
Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (either standard L-phenylalanine or Fmoc-4-nitro-L-phenylalanine) is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected resin.
-
Iteration: Steps 2 and 3 are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Receptor Binding Assay (Competitive Binding)
This assay quantifies the affinity of the peptides for their target receptor.
-
Preparation: A source of the target receptor (e.g., cell membranes expressing the receptor) is prepared. A radiolabeled or fluorescently labeled ligand with known affinity for the receptor is also required.
-
Incubation: The receptor preparation is incubated with the labeled ligand at a fixed concentration and varying concentrations of the unlabeled competitor peptides (both native and modified).
-
Separation: The receptor-bound ligand is separated from the unbound ligand, typically by filtration through a glass fiber filter.
-
Quantification: The amount of bound labeled ligand is quantified using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Enzymatic Stability Assay (Plasma Stability)
This assay assesses the susceptibility of the peptides to degradation by proteases present in plasma.
-
Peptide Incubation: The native and modified peptides are incubated in human plasma at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic degradation in each aliquot is stopped by adding a quenching solution (e.g., acetonitrile with trifluoroacetic acid) to precipitate the plasma proteins.
-
Analysis: The samples are centrifuged, and the supernatant containing the remaining intact peptide is analyzed by RP-HPLC or LC-MS.
-
Data Analysis: The peak area corresponding to the intact peptide at each time point is quantified. The percentage of peptide remaining is plotted against time, and the half-life (t½) is calculated by fitting the data to an exponential decay curve.
Cellular Uptake Assay
This assay measures the efficiency with which the peptides are internalized by cells.
-
Peptide Labeling: The native and modified peptides are labeled with a fluorescent tag (e.g., fluorescein isothiocyanate, FITC) without significantly altering their properties.
-
Cell Culture: A suitable cell line is cultured in multi-well plates.
-
Incubation: The cells are incubated with the fluorescently labeled peptides at a specific concentration for a defined period.
-
Washing: The cells are washed to remove any peptide that is only bound to the cell surface.
-
Quantification: The amount of internalized peptide is quantified using either:
-
Flow Cytometry: Cells are detached and analyzed for fluorescence intensity.
-
Fluorescence Microscopy: Cells are imaged to visualize the subcellular localization of the peptide.
-
Lysis and Fluorometry: Cells are lysed, and the fluorescence of the lysate is measured in a plate reader.
-
-
Data Analysis: The fluorescence intensity is used to determine the relative or absolute amount of internalized peptide, often expressed as a percentage of the initial amount of peptide added or relative to a control peptide.
Mandatory Visualizations
Signaling Pathway
The binding of a peptide to its receptor, often a G-protein coupled receptor (GPCR), can initiate a cascade of intracellular events. The modification with 4-nitro-L-phenylalanine can modulate the peptide's ability to trigger this signaling.
Caption: A generalized GPCR signaling pathway initiated by peptide binding.
Experimental Workflow
A logical flow of experiments is crucial for a comprehensive comparison of native and modified peptides.
Caption: Workflow for the comparative analysis of modified peptides.
References
A Comparative Guide to the Synthetic Routes of p-Nitrophenylalanine Methyl Ester Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. p-Nitrophenylalanine methyl ester hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable pathway for your research needs.
Comparison of Synthetic Routes
Three main synthetic strategies have been established for the preparation of p-nitrophenylalanine methyl ester hydrochloride. These can be broadly categorized as:
-
Direct Esterification of p-Nitrophenylalanine: This is the most straightforward approach, starting from commercially available p-nitrophenylalanine. The primary variable in this route is the choice of esterification agent.
-
Nitration of L-Phenylalanine followed by Esterification: This two-step approach begins with the nitration of the readily available amino acid L-phenylalanine to produce p-nitrophenylalanine, which is then esterified.
The following table summarizes the key quantitative data for each of the most common methods within these routes.
| Route | Method | Reagents | Reaction Time | Yield (%) | Purity |
| 1. Direct Esterification | A: Fischer Esterification | p-Nitrophenylalanine, Methanol, HCl (gas) | ~18 hours | 88.3%[1] | Not specified |
| B: Thionyl Chloride | p-Nitrophenylalanine, Methanol, Thionyl Chloride | Overnight | 95-97%[2][3] | High | |
| C: Trimethylchlorosilane | p-Nitrophenylalanine, Methanol, TMSCl | 12-24 hours | Good to Excellent* | Not specified | |
| 2. Nitration & Esterification | Nitration of L-Phenylalanine | L-Phenylalanine, Conc. H₂SO₄, Conc. HNO₃ | 5 min - 3 hours | 50-81% (for nitration step) | Not specified |
*Yield for the specific esterification of p-nitrophenylalanine using trimethylchlorosilane was not found in the surveyed literature, but the method is reported to give good to excellent yields for a wide range of amino acids[4][5].
Experimental Protocols
Route 1: Direct Esterification
Method A: Fischer Esterification with HCl gas
This classical method involves the acid-catalyzed esterification of p-nitrophenylalanine using hydrogen chloride gas dissolved in methanol.
-
Procedure: Dry methanol (200 ml) is cooled to -10°C in a two-necked round-bottom flask and saturated with HCl gas. p-Nitrophenylalanine (10.0 g, 47.6 mmol) is added in one portion. The mixture is stirred for approximately 18 hours. The solution is then evaporated to near dryness on a rotary evaporator, and the precipitated product is collected using a Buchner funnel. The product is dried under vacuum at about 50°C.[1]
Method B: Esterification with Thionyl Chloride
This highly efficient method utilizes thionyl chloride to generate the necessary acidic conditions for esterification in situ.
-
Procedure: A suspension of (S)-2-amino-3-(4-nitrophenyl)propionic acid (0.995 g, 4.73 mmol) is prepared in 10 mL of methanol and cooled to 0°C. Thionyl chloride (1.03 mL, 14.2 mmol) is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux overnight. Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is purified by recrystallization from a methanol/ethyl acetate mixture.[2]
Method C: Esterification with Trimethylchlorosilane (TMSCl)
This method offers a convenient and milder alternative to the use of HCl gas or thionyl chloride.
-
General Procedure: To the amino acid (0.1 mol) in a round-bottom flask, freshly distilled trimethylchlorosilane (0.2 mol) is added slowly with stirring. Methanol (100 mL) is then added, and the resulting mixture is stirred at room temperature. The reaction progress is monitored by TLC. Once complete, the solvent is removed on a rotary evaporator to yield the amino acid methyl ester hydrochloride.[4]
Route 2: Nitration of L-Phenylalanine followed by Esterification
This route first involves the synthesis of p-nitrophenylalanine, which is then subjected to one of the esterification methods described above.
Nitration of L-Phenylalanine
-
Procedure: L-phenylalanine (10.0 g, 60.6 mmoles) is dissolved in 16 ml of concentrated H₂SO₄ (95-98%) at 0°C. Concentrated HNO₃ (3.0 ml, 90%) is added dropwise while maintaining the temperature at approximately 0°C. After the addition, the solution is stirred for an additional 10-15 minutes. The reaction mixture is then poured over about 200 ml of ice and diluted with water to about 700 ml. This solution is heated to a boil and neutralized with lead carbonate (approx. 80 g). The precipitate is filtered, and the supernatant is treated with H₂S gas to precipitate any remaining lead ions, followed by another filtration. The resulting filtrate is reduced to one-third of its volume. The solid that forms is filtered and washed with 95% ethanol. The product can be recrystallized from boiling water.[1] A study has shown that using a tubular reactor for nitration can significantly increase the yield to 80.9% and reduce side reactions.[6]
Comparison of Synthetic Strategies
Caption: Logical flow comparing the two main synthetic routes.
Discussion
Route 1: Direct Esterification is generally the more efficient and preferred method due to its single-step nature and higher overall yields.
-
Method A (Fischer Esterification): This is a classic and reliable method. However, it requires the handling of corrosive HCl gas, which can be inconvenient and hazardous. The reaction time is also relatively long.
-
Method B (Thionyl Chloride): This method consistently provides the highest yields. Thionyl chloride is a readily available and effective reagent for this transformation. However, it is a hazardous substance that must be handled with care in a well-ventilated fume hood, as it reacts violently with water and is corrosive. The byproducts, SO₂ and HCl, are also toxic gases.
-
Method C (Trimethylchlorosilane): This method is operationally simple and avoids the use of highly corrosive gases or reagents.[4] It is considered a milder and more convenient alternative. While a specific yield for p-nitrophenylalanine was not found, its general applicability and good to excellent yields for other amino acids make it a very attractive option to explore.[4][5]
Conclusion
For the synthesis of p-nitrophenylalanine methyl ester hydrochloride, direct esterification of p-nitrophenylalanine using thionyl chloride in methanol offers the highest reported yields. However, for laboratories where safety and convenience are a primary concern, the trimethylchlorosilane method presents a compelling alternative that is worth optimizing. The choice between these methods will ultimately depend on the specific requirements of the research, including scale, available equipment, and safety protocols. The two-step route involving nitration of L-phenylalanine is less efficient and should be considered only when the starting material for the direct esterification is unavailable.
References
- 1. prepchem.com [prepchem.com]
- 2. L-4-Nitrophenylalanine methyl ester hydrochloride | 17193-40-7 [chemicalbook.com]
- 3. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Unnatural Amino Acids as Spectroscopic Probes in Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides offers a powerful tool for elucidating peptide structure, dynamics, and interactions. These specialized amino acids can act as site-specific spectroscopic probes, providing insights that are often unattainable with native amino acids. This guide provides a comparative overview of popular fluorescent UAAs, detailing their spectroscopic properties, incorporation methods, and key experimental protocols to aid researchers in selecting the optimal probe for their specific application.
Comparison of Spectroscopic Probes
The selection of a UAA for spectroscopic studies hinges on its photophysical properties, environmental sensitivity, and minimal perturbation to the native peptide structure. Below is a comparison of three widely used fluorescent UAAs.[1]
| Unnatural Amino Acid (UAA) | Abbreviation | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Key Features & Applications |
| 4-Cyanotryptophan | 4-CN-Trp | ~325 | ~420 | 0.8 - 0.9 | ~13.7 | Blue fluorescent probe with high quantum yield and long lifetime; sensitive to local environment.[2] Useful for in vitro and in vivo spectroscopic and microscopic applications.[2] |
| p-Cyanophenylalanine | p-CNF | ~280 | ~295 | ~0.11 (in water) | ~1.3 (in water) | Environmentally sensitive probe; fluorescence is quenched by nearby tyrosine residues. Used in FRET studies and as an infrared probe. |
| L-(7-hydroxycoumarin-4-yl)ethylglycine | 7-HCAA | ~360 (anionic) | ~450 | High | - | High fluorescence quantum yield, large Stokes shift, and sensitivity to both pH and polarity.[3] Useful for probing protein localization, conformational changes, and protein-protein interactions.[3] |
Experimental Protocols
I. Incorporation of Unnatural Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a cornerstone technique for incorporating UAAs into peptides with high fidelity.[4][5] The following is a generalized protocol for manual Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids (standard and unnatural)
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Repeat the treatment once.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
References
Safety Operating Guide
Proper Disposal of Methyl 4-nitro-L-phenylalaninate hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of Methyl 4-nitro-L-phenylalaninate hydrochloride, safeguarding both personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields conforming to EN166.
-
Hand Protection: Use protective gloves made of nitrile rubber, neoprene, or PVC. Inspect gloves before use.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: In cases of dust formation or inadequate ventilation, use a P95 (US) or P1 (EU EN 143) particle respirator.
II. Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₀H₁₃ClN₂O₄ |
| Molecular Weight | 260.67 g/mol |
| Appearance | Off-white to white solid powder |
| Melting Point | 210-214 °C[2] |
| Solubility | No information available in the provided search results. |
| Stability | Stable under normal conditions.[3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[5] |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3][4] |
III. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of small and large quantities of this compound.
A. Small Spills or Uncontaminated Waste:
-
Ventilation: Ensure the disposal area is well-ventilated.
-
Containment: If dealing with a spill, prevent the powder from becoming airborne.
-
Collection: Carefully sweep up the solid material using a brush and dustpan. Avoid creating dust.
-
Containerization: Place the collected material into a clearly labeled, sealed container suitable for chemical waste.
-
Decontamination: Clean the spill area with a damp cloth. Dispose of the cloth in the same labeled waste container.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal contractor.
B. Large Quantities or Contaminated Waste:
-
Professional Assessment: For large spills or significant quantities of waste, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company for guidance.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Packaging: The waste should be packaged in accordance with local, state, and federal regulations. This typically involves using robust, leak-proof containers with proper labeling that includes the chemical name and associated hazards.
-
Documentation: Maintain a record of the amount of waste generated and its disposal date.
-
Arranged Disposal: The disposal of the waste must be handled by a licensed and reputable chemical waste disposal company.
Important Considerations:
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal environmental regulations.[6]
-
Do Not Dispose in Drains: Never dispose of this compound down the drain or in regular trash.[1][5]
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks and maintaining a compliant and secure research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
